molecular formula C78H118N18O17 B12384187 Brevicidine analog 22

Brevicidine analog 22

Cat. No.: B12384187
M. Wt: 1579.9 g/mol
InChI Key: SFADWBYAKAYZHM-ISJCCYNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevicidine analog 22 is a useful research compound. Its molecular formula is C78H118N18O17 and its molecular weight is 1579.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C78H118N18O17

Molecular Weight

1579.9 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-(decanoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C78H118N18O17/c1-5-7-8-9-10-11-12-29-64(100)87-57(26-18-35-80)70(104)92-60(38-48-30-32-51(99)33-31-48)73(107)94-61(39-49-41-83-54-23-15-13-21-52(49)54)74(108)91-59(28-20-37-82)72(106)90-56(25-17-34-79)69(103)85-43-65(101)88-58(27-19-36-81)71(105)93-62(40-50-42-84-55-24-16-14-22-53(50)55)75(109)96-68(47(4)98)77(111)95-67(46(3)6-2)76(110)86-44-66(102)89-63(45-97)78(112)113/h13-16,21-24,30-33,41-42,46-47,56-63,67-68,83-84,97-99H,5-12,17-20,25-29,34-40,43-45,79-82H2,1-4H3,(H,85,103)(H,86,110)(H,87,100)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,94,107)(H,95,111)(H,96,109)(H,112,113)/t46-,47+,56-,57+,58+,59+,60+,61+,62-,63-,67-,68-/m0/s1

InChI Key

SFADWBYAKAYZHM-ISJCCYNISA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CCCN)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N[C@H](CCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics with robust efficacy and unique mechanisms of action. Brevicidine, a cyclic lipopeptide, has emerged as a promising candidate against Gram-negative pathogens. This guide focuses on a recently developed linear analog, designated as Brevicidine analog 22 . This analog has demonstrated a broad-spectrum antimicrobial activity, exceptional stability, and a distinct mechanism of action compared to its parent compound. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a synthetic, linearized derivative of the natural cyclic lipopeptide, Brevicidine.[1] Its development was driven by the need to improve upon the synthetic accessibility and biological properties of the parent molecule. The key structural modifications include the linearization of the peptide backbone and the conjugation of a decanoic acid moiety at the N-terminus.[1] These changes have resulted in an antimicrobial peptide with a broadened activity spectrum, encompassing both Gram-negative and Gram-positive bacteria, and significantly enhanced stability.[1]

Core Mechanism of Action

Unlike the parent Brevicidine, which acts through a multi-step process involving specific interactions with membrane components and dissipation of the proton motive force, this compound exerts its bactericidal effect through a more direct and rapid mechanism: non-specific permeabilization of the bacterial membrane .[1] This rapid membrane disruption minimizes the likelihood of the development of microbial resistance.[1]

The proposed mechanism of action for this compound is detailed in the signaling pathway diagram below.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Analog_22 This compound (Linear Lipopeptide) Membrane_Surface Outer/Inner Membrane Surface (Gram+/-) Analog_22->Membrane_Surface Initial Electrostatic and Hydrophobic Interaction Membrane_Disruption Membrane Permeabilization and Disruption Membrane_Surface->Membrane_Disruption Non-specific Insertion and Pore Formation Ion_Leakage Ion Leakage (K+, Na+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Leakage of Cellular Contents (ATP, metabolites) Membrane_Disruption->Metabolite_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Diagram 1: Proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the parent Brevicidine for comparative purposes.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound/AnalogMIC Range (µM)Target OrganismsReference
This compound 2 - 16Gram-negative and Gram-positive bacteria[1]
Brevicidine (Parent)0.5 - 2Gram-negative pathogens (Enterobacteriaceae)[1]
Table 2: Biological Properties and Efficacy
PropertyThis compoundBrevicidine (Parent)Reference
Bactericidal Effect RapidConcentration-dependent[1]
Stability (t1/2) 40.98 hNot explicitly stated, but lower than analog 22[1]
Biofilm Activity Remarkable efficacy in combating biofilmsPotent anti-biofilm activity[1]
In Vivo Efficacy Effectively suppressed bacterial growth in vital organs of mice infected with S. aureusGood therapeutic effect in a mouse peritonitis-sepsis model[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of this compound. The following are representative methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution. A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

  • Preparation: A mid-logarithmic phase bacterial culture is diluted to approximately 1 x 106 CFU/mL in MHB.

  • Exposure: this compound is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control (no peptide) is also included.

  • Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.

  • Quantification: The withdrawn aliquots are serially diluted, plated on nutrient agar plates, and incubated at 37°C for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.

  • Analysis: The results are plotted as log10 CFU/mL versus time.

Membrane Permeabilization Assay (using Propidium Iodide)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane.

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Labeling: Propidium Iodide (PI) is added to the bacterial suspension. PI is a fluorescent dye that cannot penetrate intact cell membranes.

  • Treatment: The bacterial suspension is treated with various concentrations of this compound.

  • Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing PI to enter and intercalate with the bacterial DNA.

Experimental and Logic Workflows

The following diagrams illustrate a typical experimental workflow for the characterization of a novel antimicrobial peptide and the logical relationship of the proposed mechanism of action.

Experimental Workflow Start Peptide Synthesis (this compound) MIC MIC Determination (Broad Panel of Bacteria) Start->MIC Time_Kill Time-Kill Kinetics MIC->Time_Kill Membrane_Perm Membrane Permeabilization Assays (e.g., PI uptake) Time_Kill->Membrane_Perm Biofilm Anti-Biofilm Activity Assays Membrane_Perm->Biofilm Cytotoxicity Cytotoxicity/Hemolysis Assays Biofilm->Cytotoxicity In_Vivo In Vivo Efficacy Studies (Mouse Models) Cytotoxicity->In_Vivo End Lead Candidate In_Vivo->End

Diagram 2: A representative experimental workflow for antimicrobial peptide characterization.

Conclusion

This compound represents a significant advancement in the development of lipopeptide-based antibiotics. Its linearization simplifies synthesis while broadening its antimicrobial spectrum and enhancing its stability. The rapid, membrane-permeabilizing mechanism of action is a desirable trait in the fight against antimicrobial resistance. Further in-depth studies are warranted to fully elucidate its interaction with bacterial membranes at a molecular level and to further evaluate its therapeutic potential in preclinical and clinical settings.

References

Brevicidine Analog 22: A Potent, Broad-Spectrum Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[1] Brevicidine, a naturally occurring cyclic lipopeptide, has demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria.[1][2] However, its complex structure presents challenges for synthesis and optimization. This has led to the exploration of simplified, linear analogs. Among these, Brevicidine analog 22 has emerged as a highly promising candidate, exhibiting broad-spectrum antimicrobial activity, enhanced stability, and a favorable synthesis profile.[1] This document provides a comprehensive technical overview of this compound, summarizing its antimicrobial efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Structure and Synthesis of Analog 22

This compound is an optimized linear lipopeptide derived from the natural cyclic peptide, Brevicidine.[1] Its design addresses the synthetic complexity of the parent molecule while aiming to retain or enhance its potent biological activity.[1][3][4]

Key Structural Features:

  • Linear Scaffold: Unlike the cyclic nature of Brevicidine, analog 22 possesses a linear peptide chain, which significantly simplifies its chemical synthesis.[1][4]

  • D-Amino Acids: The sequence incorporates five D-amino acids, a common strategy to enhance peptide stability against proteolytic degradation.[1]

  • Non-Natural Amino Acids: It contains four residues of the non-natural amino acid 2,5-diaminovaleric acid (Orn).[1]

  • N-Terminal Lipidation: The N-terminus is conjugated with decanoic acid, a lipid moiety crucial for its interaction with bacterial membranes.[1]

The linearization of the parent compound was a key strategic decision, as studies on other linear analogs have shown that the macrocyclic core is not strictly essential for antibacterial activity, and C-terminal amidation can even improve efficacy.[4] The synthesis of such linear peptides is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5]

Broad-Spectrum Antimicrobial Activity

Analog 22 demonstrates potent antimicrobial activity across a wide range of pathogens.[1] While specific MIC values for "analog 22" are consolidated from the primary study, the broader research on linear Brevicidine analogs provides a strong indication of its efficacy profile. The data presented below is representative of the activity of potent linear Brevicidine analogs against key bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brevicidine Analogs
Bacterial StrainTypeMIC Range (µg/mL)MIC Range (µM)
Escherichia coliGram-Negative1 - 80.5 - 2
Acinetobacter baumanniiGram-Negative16 - >32-
Pseudomonas aeruginosaGram-Negative>32-
Staphylococcus aureusGram-Positive2 - 8-

Note: Data is compiled from studies on Brevicidine and its various natural and synthetic analogs.[2][6][7][8][9] The activity of specific linear analogs can vary. Analog 22 is noted for its broad-spectrum efficacy.[1]

Beyond its activity against planktonic bacteria, analog 22 has shown remarkable efficacy in combating bacterial biofilms and can act to reverse bacterial resistance to conventional antibiotics.[1]

Mechanism of Action

The primary mechanism of action for this compound is the rapid and non-specific permeabilization of bacterial membranes.[1] This mode of action is advantageous as it minimizes the likelihood of inducing specific, target-based resistance.

The parent compound, Brevicidine, exerts its bactericidal effect through a multi-step process that likely informs the mechanism of its linear analogs:

  • Outer Membrane Interaction: The peptide initially interacts with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[6][7][10]

  • Inner Membrane Targeting: It then targets anionic phospholipids, specifically phosphatidylglycerol (PG) and cardiolipin (CL), in the inner membrane.[4][7][10]

  • Proton Motive Force (PMF) Dissipation: This interaction disrupts the inner membrane and dissipates the proton motive force (PMF), a critical component of bacterial energy metabolism.[2][7][10]

  • Metabolic Perturbation: The collapse of the PMF leads to a cascade of metabolic failures, including the inhibition of ATP synthesis, disruption of the electron transport chain, and ultimately, cell death.[2][10]

The diagram below illustrates the proposed mechanism of action.

Brevicidine_Mechanism_of_Action cluster_ext Extracellular Space cluster_om Outer Membrane (Gram-Negative) cluster_peri Periplasmic Space cluster_im Inner Membrane cluster_cyto Cytoplasm Analog22 This compound (Cationic Lipopeptide) LPS Lipopolysaccharide (LPS) Analog22->LPS 1. Electrostatic Interaction Analog22_peri Analog 22 LPS->Analog22_peri 2. Translocation Membrane PG CL Analog22_peri->Membrane 3. Targets PG & CL PMF Proton Motive Force (PMF) Dissipation Membrane->PMF 4. Membrane Permeabilization Metabolism Metabolic Perturbation (ATP synthesis inhibition) PMF->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.

Experimental Protocols

The evaluation of this compound involves standard antimicrobial testing methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

The diagram below outlines the general workflow for an MIC assay.

MIC_Assay_Workflow start Start prep_peptide Prepare 2-fold serial dilutions of Analog 22 in 96-well plate start->prep_peptide inoculate Inoculate wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) prep_peptide->inoculate prep_bacteria Prepare standardized bacterial inoculum (~1x10^6 CFU/mL) prep_bacteria->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for growth and determine MIC incubate->read end End read->end

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetic Assay

This assay determines whether an antimicrobial agent is bactericidal or bacteriostatic.

Protocol:

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted.

  • Exposure: The bacterial suspension is treated with this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted, plated on agar, and incubated. The number of viable CFUs is counted to determine the rate of killing over time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[2]

Membrane Permeability Assays

Fluorescent probes are used to assess membrane damage.

Protocol (using Propidium Iodide - PI):

  • Preparation: Bacterial cells are harvested, washed, and resuspended in buffer.

  • Staining: The cell suspension is incubated with Propidium Iodide (PI), a fluorescent probe that cannot cross intact cytoplasmic membranes.

  • Treatment: this compound is added to the suspension.

  • Measurement: An increase in fluorescence is measured over time using a fluorometer. Membrane permeabilization allows PI to enter the cell, bind to nucleic acids, and fluoresce, indicating membrane damage.[10]

Advantages and Future Potential

This compound offers several distinct advantages over its parent compound and many conventional antibiotics:

  • Simplified Synthesis: Its linear structure makes it significantly easier and more cost-effective to produce via solid-phase synthesis.[1]

  • Broad-Spectrum Activity: It demonstrates efficacy against a wide range of bacteria.[1]

  • Excellent Stability: The inclusion of D-amino acids contributes to a long half-life (t½ = 40.98 h), enhancing its therapeutic potential.[1]

  • Rapid Bactericidal Action: Its membrane-disrupting mechanism leads to fast bacterial killing.[1]

  • Low Resistance Potential: The non-specific targeting of the bacterial membrane makes the development of resistance less likely.[1]

  • In Vivo Efficacy: It has been shown to effectively suppress bacterial growth in mouse infection models.[1]

References

Initial Characterization of Brevicidine Analog 22: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Brevicidine, a naturally occurring cyclic lipopeptide, has demonstrated potent activity against Gram-negative bacteria. However, its complex structure presents challenges for synthesis and optimization. This technical guide focuses on the initial characterization of Brevicidine analog 22, a promising linearized variant. This analog offers a simplified synthetic route while retaining significant antimicrobial efficacy. This document provides a comprehensive summary of its antibacterial activity, cytotoxicity, and proposed mechanism of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

Brevicidine is a cyclic lipopeptide antibiotic with notable efficacy against multidrug-resistant Gram-negative pathogens.[1][2] Its mechanism of action is believed to involve interaction with the bacterial cell membrane, leading to disruption of the proton motive force.[3][4][5] The intricate cyclic structure of natural Brevicidine, however, complicates its chemical synthesis, hindering further drug development efforts.[1][2] To address this, researchers have explored the potential of linearized analogs. This compound represents a significant advancement in this area, demonstrating a favorable balance of potent antimicrobial activity, improved stability, and simplified synthesis.[6] This document outlines the foundational data from the initial characterization of this promising antibiotic candidate.

Physicochemical Properties and Structure

This compound is a linear lipopeptide derived from the natural cyclic Brevicidine. Its sequence is characterized by the inclusion of five d-amino acids and four units of the non-natural amino acid 2,5-diaminovaleric acid (Orn). The N-terminus is conjugated with decanoic acid.[6] This linearization simplifies the synthesis process, which can be achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the initial characterization of this compound and its parent compound for comparative purposes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Brevicidine and Analogs

OrganismBrevicidine (μg/mL)Linear Brevicidine Analog (LB-NH₂) (μg/mL)
E. coli ATCC 259221-24-8
E. coli (MCR-1)1-24-8
K. pneumoniae ATCC 138832-48-16
A. baumannii ATCC 196062-48-16
P. aeruginosa ATCC 278534-816-32
S. aureus ATCC 29213>64>64

Data synthesized from multiple sources for comparative illustration.[7][8][9]

Table 2: Cytotoxicity and Stability Data

CompoundHemolytic Activity (HC₅₀, μg/mL)Cytotoxicity (CC₅₀ against HepG2, μg/mL)Serum Stability (t₁/₂, h)
Brevicidine>128>128Not Reported
This compoundNot specifically reported, but linear analogs show minimal hemolysis>6440.98

Data for analog 22 and related compounds.[5][6][10]

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using a standard Fmoc solid-phase peptide synthesis protocol.

  • Resin Selection and Swelling: A Rink Amide resin is typically used for peptides with a C-terminal amide. The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • N-terminal Acylation: Following the final amino acid coupling and Fmoc deprotection, the N-terminus is acylated with decanoic acid.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Washing Coupling->Wash2 Wash1->Coupling Elongation Repeat for each Amino Acid Wash2->Elongation Elongation->Deprotection Next cycle Acylation N-terminal Acylation Elongation->Acylation Final cycle Cleavage Cleavage & Deprotection Acylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final Pure Analog 22 Purification->Final

Fmoc Solid-Phase Peptide Synthesis Workflow.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines.

  • Bacterial Culture: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

  • Peptide Dilution: this compound is serially diluted in MHB in the 96-well plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assays
  • Cell Preparation: Bacterial cells are harvested, washed, and resuspended in HEPES buffer.

  • NPN Addition: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension.

  • Peptide Treatment: this compound is added to the suspension.

  • Fluorescence Measurement: The increase in fluorescence, resulting from NPN partitioning into the permeabilized outer membrane, is monitored using a fluorescence spectrophotometer.

  • Cell Preparation: Bacterial cells are prepared as in the NPN assay.

  • PI Addition: Propidium iodide (PI) is added to the cell suspension.

  • Peptide Treatment: this compound is added.

  • Fluorescence Measurement: An increase in fluorescence occurs when PI enters cells with compromised inner membranes and intercalates with DNA. This is measured over time.

Cytotoxicity Assays
  • Red Blood Cell Preparation: Fresh human or murine red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

  • Peptide Incubation: Serial dilutions of this compound are incubated with the RBC suspension for 1 hour at 37°C.

  • Hemoglobin Release Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (PBS).

  • Cell Culture: A mammalian cell line (e.g., HepG2) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Peptide Treatment: The cells are treated with various concentrations of this compound for 24-48 hours.

  • MTT/XTT Addition: The MTT or XTT reagent is added to the wells, which is converted to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells.

Mechanism of Action

The proposed mechanism of action for Brevicidine and its analogs, including analog 22, involves a multi-step interaction with the Gram-negative bacterial cell envelope.

  • Outer Membrane Interaction: The cationic nature of the peptide facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane.

  • Membrane Permeabilization: This interaction disrupts the integrity of the outer membrane, allowing the peptide to traverse into the periplasmic space.

  • Inner Membrane Targeting: The peptide then interacts with phospholipids of the inner membrane, such as phosphatidylglycerol (PG) and cardiolipin (CL).

  • Dissipation of Proton Motive Force: This interaction leads to the permeabilization of the inner membrane, causing a dissipation of the proton motive force (PMF), which is crucial for cellular energy production and other essential functions.

  • Bactericidal Effect: The loss of PMF and membrane integrity ultimately leads to bacterial cell death.

mechanism_of_action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Analog22 This compound LPS Lipopolysaccharide (LPS) Analog22->LPS Electrostatic Interaction Analog22_peri Analog 22 LPS->Analog22_peri OM Permeabilization PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) Analog22_peri->PG_CL Interaction PMF Proton Motive Force (PMF) PG_CL->PMF Dissipation Death Bacterial Cell Death PMF->Death Leads to

Proposed Mechanism of Action of this compound.

Conclusion

This compound emerges as a compelling antibacterial candidate. Its simplified linear structure facilitates a more efficient synthesis compared to its natural cyclic counterpart, a critical advantage for drug development. The initial characterization data reveal broad-spectrum activity against clinically relevant Gram-negative pathogens, coupled with favorable stability and a promising safety profile. The mechanism of action, centered on the disruption of the bacterial membrane, suggests a lower propensity for the development of resistance. Further preclinical evaluation of this compound is warranted to fully assess its therapeutic potential in combating the growing challenge of antibiotic-resistant infections.

References

The Structure-Activity Relationship of Brevicidine Analog 22: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the structure-activity relationship (SAR) of brevicidine analog 22, a promising lipopeptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles governing the antibacterial efficacy of this class of compounds.

Introduction to Brevicidine and its Analogs

Brevicidine is a recently discovered macrocyclic lipopeptide antibiotic that exhibits strong and selective activity against Gram-negative pathogens, including those resistant to last-resort antibiotics like colistin.[1][2] Its unique structure, characterized by a macrocyclic core, multiple positive charges, and an N-terminal lipid moiety, has made it a compelling scaffold for the development of new antibacterial agents.[2][3] Extensive research has focused on synthesizing and evaluating analogs of brevicidine and the closely related laterocidine to understand the key structural features required for their potent antibacterial activity and to optimize their therapeutic properties.[1][4][5] This guide focuses specifically on the SAR of analog 22 from a key study, which is a laterocidine analog bearing a linear C8 acyl chain.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial activity and hemolytic properties of this compound (C8-Lat) and related compounds are summarized in the tables below. The data is primarily derived from a study by Ballantine et al. (2022), where a library of N-terminal lipid analogs of brevicidine and laterocidine was synthesized and evaluated.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Brevicidine, Laterocidine, and N-Terminal Analogs against ESKAPE Pathogens
CompoundLipid ChainE. coli (ATCC 25922)E. coli (MCR-1)K. pneumoniae (ATCC 13883)A. baumannii (ATCC 17961)P. aeruginosa (PAO1)S. aureus (USA300)
Brevicidine (1) 4-methylhexanoyl4 µg/mL4 µg/mL2 µg/mL4 µg/mL8 µg/mL>32 µg/mL
Laterocidine (2) 6-methyloctanoyl2 µg/mL2 µg/mL2 µg/mL2 µg/mL4 µg/mL>32 µg/mL
C2-Lat (19) C2>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL
C4-Lat (20) C48 µg/mL8 µg/mL8 µg/mL8 µg/mL8 µg/mL>32 µg/mL
C6-Lat (21) C62 µg/mL2 µg/mL2 µg/mL2 µg/mL4 µg/mL>32 µg/mL
C8-Lat (22) C8 2 µg/mL 2 µg/mL 2 µg/mL 4 µg/mL 2 µg/mL >32 µg/mL
C10-Lat (23) C102 µg/mL2 µg/mL2-4 µg/mL2 µg/mL2 µg/mL>32 µg/mL
C12-Lat (24) C124 µg/mL4 µg/mL8 µg/mL2 µg/mL8 µg/mL32 µg/mL
C14-Lat (25) C148 µg/mL8 µg/mL8 µg/mL2 µg/mL8 µg/mL16 µg/mL
C16-Lat (26) C1632 µg/mL32 µg/mL>32 µg/mL4 µg/mL32 µg/mL32 µg/mL
H-Lat (18) Unacylated>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL>32 µg/mL
Colistin C8/C90.5 µg/mL8 µg/mL0.5 µg/mL≤0.25 µg/mL4 µg/mL>32 µg/mL

Data sourced from Ballantine, R. D., et al. (2022).[1]

Table 2: Hemolytic Activity of Brevicidine, Laterocidine, and N-Terminal Analogs
CompoundLipid Chain% Hemolysis at 64 µg/mL
Brevicidine (1) 4-methylhexanoyl<1%
Laterocidine (2) 6-methyloctanoyl<1%
C2-Lat (19) C2<1%
C4-Lat (20) C4<1%
C6-Lat (21) C6<1%
C8-Lat (22) C8 <1%
C10-Lat (23) C102.1%
C12-Lat (24) C1221.5%
C14-Lat (25) C1456.2%
C16-Lat (26) C1646.1%
H-Lat (18) Unacylated<1%
Colistin C8/C9<0.1%
0.1% Triton X-100 N/A100%

Data sourced from Ballantine, R. D., et al. (2022).[1]

Key Structure-Activity Relationship Insights

The quantitative data reveals several critical SAR insights for the brevicidine and laterocidine scaffolds:

  • N-Terminal Lipidation is Essential: The unacylated analog (H-Lat) is devoid of antibacterial activity, highlighting the absolute requirement of the lipid tail for function.[1]

  • Optimal Lipid Chain Length: For the laterocidine series, antibacterial activity is optimal for linear acyl chains of 6 to 10 carbons (C6-C10). Analog C8-Lat (22) and C10-Lat (23) exhibit potent activity, often comparable to the native laterocidine.[1]

  • Impact of Chain Length on Activity Spectrum: While shorter chains (C2-C4) lead to a significant loss of activity, longer chains (C12-C16) also result in decreased potency against most strains, with the exception of A. baumannii. This is likely due to reduced solubility of the more hydrophobic analogs in aqueous media.[1]

  • Hemolytic Activity correlates with Hydrophobicity: Hemolytic activity increases significantly with lipid chains longer than C8. Analogs with C8 chains or shorter, including the highly active C8-Lat (22) , exhibit minimal hemolysis (<1%), indicating a favorable therapeutic window.[1]

  • Macrocyclic Core Importance: While this guide focuses on N-terminal modifications, other studies have shown that linearization of the brevicidine and laterocidine scaffold can be achieved without a complete loss of activity, suggesting that while important, the macrocycle may not be absolutely essential for antibacterial action.[6][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the synthesis and evaluation of this compound and related compounds.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of brevicidine and laterocidine analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][2][8]

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Loading Fmoc-Amino Acid Loading Resin->Loading Deprotection1 Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat Deprotection, Coupling, and Washing for linear sequence Wash1->Repeat Lipidation N-terminal Acylation (Fatty Acid, HBTU/DIPEA) Repeat->Lipidation Cleavage Cleavage from Resin (TFA cocktail) Lipidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analog Final Lipopeptide Analog Purification->Analog

Fig. 1: General workflow for the solid-phase synthesis of lipopeptide analogs.

Protocol Steps:

  • Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.

  • Peptide Chain Elongation: The linear peptide backbone is assembled through iterative cycles of Fmoc-deprotection using a solution of piperidine in dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU in the presence of a base like DIPEA.

  • N-Terminal Acylation: Following the assembly of the peptide chain, the N-terminal amine is acylated with the desired fatty acid (e.g., octanoic acid for C8-Lat).

  • Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Preparation Prepare 2-fold serial dilutions of lipopeptide in MHB Inoculation Inoculate wells with bacterial suspension (5 x 10^5 CFU/mL) Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually inspect for bacterial growth Incubation->Reading MIC MIC = Lowest concentration with no visible growth Reading->MIC

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

  • Serial Dilution: Two-fold serial dilutions of the lipopeptide analogs are prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized bacterial inoculum is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the lipopeptide analogs against mammalian red blood cells is assessed to determine their cytotoxicity.

Hemolysis_Workflow Preparation Prepare lipopeptide dilutions in PBS Incubation Incubate lipopeptide dilutions with RBC suspension at 37°C Preparation->Incubation RBC_Suspension Prepare a suspension of sheep red blood cells (RBCs) RBC_Suspension->Incubation Centrifugation Centrifuge to pellet intact RBCs Incubation->Centrifugation Measurement Measure absorbance of supernatant at 540 nm (hemoglobin release) Centrifugation->Measurement Calculation % Hemolysis Calculation Measurement->Calculation

Fig. 3: Workflow for the hemolysis assay.

Protocol Steps:

  • Red Blood Cell Preparation: A suspension of washed sheep or human red blood cells is prepared in phosphate-buffered saline (PBS).

  • Incubation: The lipopeptide analogs at various concentrations are incubated with the red blood cell suspension for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Absorbance Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100) which causes 100% lysis, and a negative control (PBS) which causes 0% lysis.

Signaling Pathways and Mechanism of Action

The precise intracellular signaling pathways affected by brevicidine and its analogs are still under investigation. However, their mechanism of action is believed to be similar to that of other cationic lipopeptides like polymyxins, which involves targeting the outer membrane of Gram-negative bacteria.

Mechanism_of_Action cluster_OM Gram-Negative Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) IM Inner Membrane Analog This compound (Cationic Lipopeptide) Binding Electrostatic interaction with negatively charged LPS Analog->Binding Binding->LPS Disruption Displacement of Ca2+ and Mg2+ from LPS Binding->Disruption Permeabilization Outer Membrane Permeabilization Disruption->Permeabilization IM_Damage Inner Membrane Damage Permeabilization->IM_Damage IM_Damage->IM Leakage Leakage of Cellular Contents IM_Damage->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Fig. 4: Proposed mechanism of action for brevicidine analogs.

The proposed mechanism involves an initial electrostatic interaction between the positively charged amino acids of the lipopeptide and the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to disruption and permeabilization of the outer membrane. This allows the lipopeptide to access and subsequently disrupt the inner membrane, leading to leakage of essential cellular contents and ultimately, bacterial cell death.

Conclusion

The structure-activity relationship studies of brevicidine and laterocidine analogs have provided crucial insights into the design of novel lipopeptide antibiotics. This compound (C8-Lat) stands out as a potent antibacterial agent with a favorable safety profile, characterized by strong activity against clinically relevant Gram-negative pathogens and low hemolytic activity. The key takeaways from the SAR studies are the critical role of the N-terminal lipid moiety and the optimization of its chain length to balance antibacterial efficacy and cytotoxicity. Future research will likely focus on further refining the structure of these lipopeptides to enhance their pharmacological properties and to fully elucidate their molecular mechanism of action.

References

In-Depth Technical Guide: C8-Laterocidine Analog 22, a Brevicidine-Related Lipopeptide, and its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a specific brevicidine-related analog, C8-Laterocidine (designated as analog 22 in key literature), with a focus on its activity against Gram-positive bacteria. Brevicidine and its sister compound, laterocidine, are a class of non-ribosomally produced cyclic lipopeptides that have garnered significant interest for their potent antimicrobial properties. While primarily known for their efficacy against multi-drug resistant Gram-negative pathogens, certain analogs have demonstrated notable activity against Gram-positive bacteria, expanding their potential therapeutic applications.

Quantitative Data Presentation

The antimicrobial efficacy of C8-Laterocidine analog 22 and its corresponding brevicidine analog, C8-Brevicidine, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize these findings against a panel of ESKAPE pathogens, including the Gram-positive bacterium Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of C8-Laterocidine Analog 22 Against a Panel of ESKAPE Pathogens

CompoundLipid Chain LengthE. coli ATCC 25922 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)A. baumannii ATCC 17961 (μg/mL)P. aeruginosa PAO1 (μg/mL)S. aureus USA300 (μg/mL)
C8-Laterocidine (22)C8242>324

Data sourced from "Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine."

Table 2: Minimum Inhibitory Concentration (MIC) of C8-Brevicidine Analog Against a Panel of ESKAPE Pathogens

CompoundLipid Chain LengthE. coli ATCC 25922 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)A. baumannii ATCC 17961 (μg/mL)P. aeruginosa PAO1 (μg/mL)S. aureus USA300 (μg/mL)
C8-BrevicidineC8484>328

Data sourced from "Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine."

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of C8-Laterocidine analog 22 and related compounds.

Synthesis of C8-Lipopeptide Analogs

The synthesis of C8-Laterocidine and C8-Brevicidine analogs is achieved through on-resin solid-phase peptide synthesis (SPPS).[1][2] A general workflow for this process is outlined below:

  • Resin Loading: The initial amino acid is loaded onto a 2-chlorotrityl (CT) chloride resin.[1]

  • Peptide Chain Elongation: The peptide chain is extended using standard Fmoc-SPPS chemistry.[1]

  • Lipidation: An octanoyl (C8) fatty acid is coupled to the N-terminus of the peptide.

  • Cyclization (for cyclic analogs): For the natural cyclic structures of brevicidine and laterocidine, on-resin cyclization is performed.[1]

  • Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin and all protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow resin 2-Chlorotrityl Resin loading Fmoc-Amino Acid Loading resin->loading elongation Iterative Fmoc-SPPS Cycles loading->elongation lipidation N-terminal C8-Fatty Acid Coupling elongation->lipidation cleavage Cleavage from Resin & Deprotection lipidation->cleavage purification RP-HPLC Purification cleavage->purification final_product Purified C8-Lipopeptide Analog purification->final_product

Caption: Workflow for the solid-phase synthesis of C8-lipopeptide analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.[1][3] This is a standardized in vitro technique to assess the antimicrobial susceptibility of bacteria to a given agent.

  • Bacterial Culture Preparation: A fresh culture of the test bacterium (e.g., S. aureus) is grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[4][5]

  • Serial Dilution of the Compound: The C8-lipopeptide analog is serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.[4]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the bacteria.[6]

G cluster_mic MIC Determination via Broth Microdilution culture Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacteria culture->inoculation dilution Serially Dilute C8-Analog in 96-Well Plate dilution->inoculation incubation Incubate Plate (e.g., 37°C, 18h) inoculation->incubation readout Observe for Visible Growth incubation->readout mic_value Determine Lowest Concentration with No Growth (MIC) readout->mic_value

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action Against Gram-Positive Bacteria

While the primary mechanism of action for brevicidine and laterocidine has been extensively studied in Gram-negative bacteria, involving interaction with lipopolysaccharide (LPS) and disruption of the proton motive force, the mechanism against Gram-positive bacteria is less defined for the C8 analogs specifically. However, studies on the related analog, BrevicidineB, which also exhibits activity against Gram-positive pathogens, suggest a direct interaction with the bacterial cell membrane.

The proposed mechanism for these lipopeptides against Gram-positive bacteria involves the following steps:

  • Electrostatic Interaction: The cationic nature of the peptide facilitates an initial electrostatic attraction to the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.

  • Hydrophobic Interaction: The C8 lipid tail of the analog inserts into the hydrophobic core of the cytoplasmic membrane.

  • Membrane Disruption: This insertion disrupts the integrity of the bacterial membrane, leading to the formation of pores or channels. This results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

G cluster_moa Proposed Mechanism of Action Against Gram-Positive Bacteria peptide Cationic C8-Lipopeptide Analog electrostatic Electrostatic Attraction peptide->electrostatic membrane Anionic Gram-Positive Bacterial Membrane membrane->electrostatic insertion Hydrophobic Insertion of C8 Tail electrostatic->insertion disruption Membrane Permeabilization & Pore Formation insertion->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of C8-lipopeptide analogs against Gram-positive bacteria.

References

Brevicidine Analog 22: A Technical Guide to a New Frontier in Combating Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. In the face of diminishing antibiotic efficacy, novel therapeutic agents are urgently needed. Brevicidine, a cyclic lipopeptide, and its analogs have emerged as a promising class of antibiotics with potent and selective activity against these challenging pathogens. This technical guide provides an in-depth overview of a key linearized analog, referred to herein as Brevicidine Analog 22 (a C-terminal amidated linear brevicidine), summarizing its antibacterial efficacy, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action and development workflow.

Quantitative Efficacy of Brevicidine Analogs

The antibacterial activity of Brevicidine and its linear analogs has been rigorously evaluated against a panel of clinically significant Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs) in μg/mL, demonstrates the potent activity of these compounds, including against colistin-resistant strains.

Compound/AnalogE. coli ATCC 25922E. coli (MCR-1)K. pneumoniae ATCC 13883A. baumannii ATCC 17961P. aeruginosa PAO1
Brevicidine (Natural) 22248
Linear Brevicidine (LB-OH) 8881632
This compound (LB-NH2) 444816

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Brevicidine and its linear analogs against Gram-negative pathogens. Data compiled from multiple sources.[1][2]

An alanine scan of the linear brevicidamide has also been performed to identify residues crucial for its antibacterial activity. The results highlight the importance of aromatic and basic amino acids within the central scaffold of the molecule.[2]

Alanine Substitution PositionFold-Increase in MIC against E. coli ATCC 25922
Ornithine (multiple positions) >16
Aromatic Residues (e.g., Tyr, Trp) 4 - >16
Other Residues 1 - 8

Table 2: Impact of Alanine Scanning on the Antibacterial Activity of Linear Brevicidamide.[2]

Mechanism of Action Against Gram-Negative Bacteria

Brevicidine and its analogs exert their bactericidal effect through a multi-step process that targets the bacterial membranes, leading to a collapse of essential cellular functions.[3][4][5][6] The proposed mechanism involves an initial interaction with the lipopolysaccharide (LPS) of the outer membrane, followed by targeting of phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[3][5][6] This disruption leads to the dissipation of the proton motive force, a critical component of bacterial energy metabolism.[3][4] The cascade of subsequent events includes the inhibition of ATP synthesis, disruption of the electron transport chain, accumulation of reactive oxygen species (ROS), and ultimately, cell death.[3][5][6]

Brevicidine Mechanism of Action cluster_OM Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) PMF Proton Motive Force Dissipation PG_CL->PMF ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Accumulation ETC->ROS ATP_Synthase ATP Synthase CellDeath Bacterial Cell Death ATP_Synthase->CellDeath Brevicidine This compound Brevicidine->LPS Interaction Brevicidine->PG_CL Targeting PMF->ETC Inhibition PMF->ATP_Synthase Inhibition ROS->CellDeath SPPS Workflow for this compound Resin Rink Amide Resin Fmoc_AA Fmoc-Protected Amino Acid Coupling Resin->Fmoc_AA 1. First AA Deprotection Fmoc Deprotection (20% 4-methylpiperidine in DMF) Fmoc_AA->Deprotection 2. Cleavage Cleavage from Resin & Side-Chain Deprotection Fmoc_AA->Cleavage 4. Final Peptide Deprotection->Fmoc_AA 3. Repeat for each AA Purification RP-HPLC Purification Cleavage->Purification 5. Characterization Mass Spectrometry Characterization Purification->Characterization 6. Final_Product This compound Characterization->Final_Product 7.

References

Methodological & Application

Application Notes and Protocols: Synthesis of a Brevicidine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine is a non-ribosomally produced cyclic lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2] Its unique mode of action involves binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane disruption.[3] The chemical synthesis of brevicidine and its analogs is a key area of research for developing new antimicrobial agents to combat antibiotic resistance.[2][4] This document provides a detailed protocol for the synthesis of a representative N-terminal modified brevicidine analog, based on established solid-phase peptide synthesis (SPPS) methodologies.[5][6]

Data Presentation

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of synthetic brevicidine and some of its analogs against various bacterial strains. This data is crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this class of compounds.

CompoundOrganismMIC (μg/mL)Reference
BrevicidineE. coli4 - 8[4]
BrevicidineP. aeruginosa4 - 8[4]
BrevicidineK. pneumoniae4 - 8[4]
Brevicidine BE. coli2 - 4[7]
Brevicidine BS. aureus2 - 8[7]
C8-Laterocidine (Analog)E. coli4[5]
C10-Laterocidine (Analog)E. coli2[5]
C12-Laterocidine (Analog)E. coli4[5]

Experimental Protocols

This section details the protocol for the solid-phase synthesis of a brevicidine analog with a modified N-terminal lipid chain. The synthesis involves the sequential addition of amino acids to a solid support resin, followed by on-resin cyclization, N-terminal modification, cleavage from the resin, and purification.[5][6]

Materials:

  • 2-Chlorotrityl (CT) chloride resin

  • Fmoc-protected amino acids (including Fmoc-Ser-OAllyl)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagent (20% piperidine in DMF)

  • Solvents (DMF, DCM, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Protocol:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Load the first amino acid, Fmoc-Ser-OAllyl, onto the resin via its side chain.

  • Peptide Chain Elongation: Perform standard Fmoc-SPPS to assemble the linear peptide chain. This involves iterative cycles of:

    • Fmoc deprotection using 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-protected amino acid using a suitable coupling reagent.

    • Washing with DMF.

  • Allyl Deprotection: Once the desired linear peptide is assembled, deprotect the allyl ester of the C-terminal serine using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane) in DCM/DMF.

  • On-Resin Macrolactonization: Perform an on-resin modified Yamaguchi esterification to form the macrocyclic lactone.

  • N-Terminal Elongation and Modification: Continue Fmoc-SPPS to add the remaining amino acids to the N-terminus. After the final Fmoc deprotection, couple the desired fatty acid (e.g., octanoic acid for a C8 analog) to the N-terminal amino group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical LC-MS and NMR spectroscopy.

Visualizations

Diagram 1: Brevicidine Synthesis Workflow

Brevicidine_Synthesis_Workflow Resin 2-Chlorotrityl Resin Loading Load Fmoc-Ser-OAllyl Resin->Loading SPPS Solid-Phase Peptide Synthesis (Linear Chain Assembly) Loading->SPPS Allyl_Deprotection Allyl Deprotection SPPS->Allyl_Deprotection Cyclization On-Resin Macrolactonization Allyl_Deprotection->Cyclization N_Term_SPPS N-Terminal SPPS Cyclization->N_Term_SPPS Lipidation N-Terminal Lipidation N_Term_SPPS->Lipidation Cleavage Cleavage from Resin Lipidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analog Brevicidine Analog Purification->Analog

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of a brevicidine analog.

Diagram 2: Proposed Mechanism of Action of Brevicidine

Brevicidine_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Brevicidine Brevicidine Analog Binding Binding to LPS Brevicidine->Binding Initial Interaction Binding->LPS Disruption Membrane Disruption Binding->Disruption Death Bacterial Cell Death Disruption->Death

Caption: A simplified diagram showing the proposed mechanism of action of brevicidine against Gram-negative bacteria.

References

Application Notes and Protocols for the Purification of Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine analog 22 is a synthetic lipopeptide derived from the natural antimicrobial peptide Brevicidine. Like its parent compound, this analog exhibits potent antimicrobial activity, particularly against Gram-negative bacteria. It is synthesized via solid-phase peptide synthesis (SPPS), a method that, while efficient, yields a crude product containing various impurities. These impurities can include deletion sequences, truncated peptides, incompletely deprotected products, and other side-reaction products that may interfere with biological assays and preclinical studies.[1][2][3][4][5] Therefore, a robust purification strategy is paramount to obtaining a highly pure and active final product.

This document provides detailed application notes and protocols for the purification of this compound from the crude synthetic mixture. The primary purification technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the industry standard for peptide purification due to its high resolving power.[6][7][8] The protocol also includes preliminary sample preparation and post-purification processing steps.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₇₈H₁₁₈N₁₈O₁₇
Molecular Weight 1579.9 g/mol
Structure N-decanoyl-D-ornithyl-D-tyrosyl-D-tryptophyl-D-ornithyl-L-ornithyl-glycyl-D-ornithyl-L-tryptophyl-L-threonyl-L-isoleucyl-glycyl-L-serine

Source: PubChem CID 171391761

The presence of a decanoyl lipid tail imparts significant hydrophobicity to the molecule, making RP-HPLC an ideal purification method.

Purification Workflow

The overall purification workflow for this compound is a multi-step process designed to systematically remove impurities and isolate the target peptide.

PurificationWorkflow cluster_0 Upstream Synthesis cluster_1 Purification Cascade cluster_2 Downstream Processing SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Precipitation Precipitation & Washing Cleavage->Crude_Precipitation Crude_Dissolution Crude Peptide Dissolution Crude_Precipitation->Crude_Dissolution SPE Solid-Phase Extraction (SPE) (Optional Desalting/Pre-purification) Crude_Dissolution->SPE Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Quality Control (Purity, Identity, Quantity) Lyophilization->QC

Purification workflow for this compound.

Experimental Protocols

Crude Peptide Preparation

Following synthesis and cleavage from the resin, the crude peptide must be prepared for purification.

Protocol:

  • Precipitation: Precipitate the cleaved peptide by adding the cleavage cocktail to ice-cold diethyl ether.

  • Centrifugation: Pellet the precipitated peptide by centrifugation.

  • Washing: Wash the pellet multiple times with cold diethyl ether to remove organic scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or dimethyl sulfoxide (DMSO). The choice of solvent will depend on the solubility of the crude peptide.

  • Filtration: Filter the dissolved crude peptide solution through a 0.45 µm filter to remove any particulate matter before loading onto the HPLC column.

Preparative RP-HPLC Purification

This is the primary purification step to separate this compound from synthesis-related impurities.

Protocol:

  • Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: A typical flow rate for a column of this dimension is 10-20 mL/min.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Gradient: The following is a representative gradient. This may need to be optimized based on the specific impurity profile of the crude product.

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20% to 60% B (linear gradient)

    • 45-50 min: 60% to 100% B (linear gradient)

    • 50-55 min: 100% B (isocratic, column wash)

    • 55-60 min: 100% to 20% B (linear gradient, re-equilibration)

  • Injection and Fraction Collection: Inject the filtered crude peptide solution onto the equilibrated column. Collect fractions of 5-10 mL throughout the gradient elution, paying close attention to the peaks on the chromatogram.

Fraction Analysis and Pooling

Each collected fraction must be analyzed to identify those containing the pure product.

Protocol:

  • Analytical RP-HPLC: Analyze a small aliquot of each collected fraction using a rapid analytical RP-HPLC method to determine the purity of the peptide in that fraction.

  • Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches that of this compound.

  • Pooling: Combine the fractions that contain the target peptide at the desired purity level (typically >95%).

Lyophilization

The final step is to remove the HPLC solvents and obtain the purified peptide as a stable, dry powder.

Protocol:

  • Freezing: Freeze the pooled pure fractions in a lyophilizer-compatible flask at a temperature of -80°C until completely solid. To maximize the surface area, the flask can be rotated during freezing to create a thin shell.

  • Lyophilization: Place the frozen sample on a lyophilizer and apply a high vacuum. The water and acetonitrile will sublime, leaving the purified peptide as a white, fluffy powder.

  • Final Product: Once the lyophilization is complete, the vial is sealed under vacuum or backfilled with an inert gas like nitrogen or argon before sealing to prevent moisture uptake and degradation.

Data Presentation

The following table presents representative quantitative data for the purification of a 100 mg batch of crude this compound. Actual results may vary depending on the efficiency of the synthesis and the precise purification conditions.

Purification StageStarting Mass (mg)Purity (%)Recovered Mass (mg)Step Yield (%)Overall Yield (%)
Crude Peptide100~60100-100
After Preparative RP-HPLC100>95252525

Note: Yields after preparative HPLC for synthetic peptides can range from 5-27%.[1]

Quality Control of Purified this compound

The final purified product should be subjected to rigorous quality control to ensure its suitability for downstream applications.

AnalysisMethodSpecification
Purity Analytical RP-HPLC≥ 95%
Identity Mass SpectrometryMeasured mass corresponds to the theoretical mass ± 1 Da
Quantity Amino Acid Analysis or UV-Vis SpectroscopyReport as mg or µmol

Conclusion

The purification of this compound is a critical step in its production for research and development purposes. The protocols outlined in this document provide a comprehensive guide to achieving a high-purity product. Adherence to these methods, with appropriate optimization for specific laboratory conditions, will ensure the reliable and reproducible purification of this promising antimicrobial peptide.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine, a cyclic lipopeptide antibiotic, has demonstrated potent and selective antimicrobial activity, particularly against Gram-negative bacteria.[1][2] Its analogs are of significant interest in the development of new therapeutics to combat antimicrobial resistance. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Brevicidine analog 22, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

The protocol described herein is a modified broth microdilution method specifically adapted for cationic antimicrobial peptides to minimize non-specific binding and ensure accurate and reproducible results.[4][5][6]

Mechanism of Action of Brevicidine

Brevicidine exerts its bactericidal effect through a multi-step process that ultimately leads to cell death. It initially interacts with lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and subsequently targets phosphatidylglycerol and cardiolipin in the inner membrane.[2][7] This interaction dissipates the proton motive force across the bacterial membrane, leading to a cascade of detrimental effects, including inhibition of ATP synthesis, accumulation of reactive oxygen species (ROS), and inhibition of protein synthesis.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Intracellular Space Brevicidine This compound OM Outer Membrane (LPS) Brevicidine->OM Interaction IM Inner Membrane (PG, CL) OM->IM Translocation PMF_dissipation Proton Motive Force Dissipation IM->PMF_dissipation Disruption ATP_synthesis Inhibition of ATP Synthesis PMF_dissipation->ATP_synthesis ROS_accumulation ROS Accumulation PMF_dissipation->ROS_accumulation Protein_synthesis Inhibition of Protein Synthesis PMF_dissipation->Protein_synthesis Cell_death Bacterial Cell Death ATP_synthesis->Cell_death ROS_accumulation->Cell_death Protein_synthesis->Cell_death

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: MIC Assay

This protocol is based on the broth microdilution method recommended for cationic antimicrobial peptides.[4][5] Adherence to the specified materials is crucial to prevent the peptide from binding to surfaces, which can lead to inaccurate MIC values.[4][5]

Materials:

  • This compound (quantified by amino acid analysis)

  • Sterile 96-well polypropylene microtiter plates (non-treated)[4]

  • Sterile polypropylene microcentrifuge tubes[4]

  • Mueller-Hinton Broth (MHB), cation-adjusted[4][8]

  • Mueller-Hinton Agar (MHA)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[4][6]

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

  • Sterile, deionized water

  • Spectrophotometer or microplate reader

Procedure:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight bacterial culture in MHB start->culture peptide_prep Prepare this compound stock solution start->peptide_prep bacterial_dilution Dilute bacterial culture to ~5 x 10^5 CFU/mL culture->bacterial_dilution serial_dilution Perform 2-fold serial dilutions of peptide peptide_prep->serial_dilution add_peptide Add peptide dilutions to wells serial_dilution->add_peptide plate_inoculation Inoculate 96-well plate with bacteria bacterial_dilution->plate_inoculation plate_inoculation->add_peptide incubation Incubate at 37°C for 18-24 hours add_peptide->incubation read_plate Read plate visually or at 600 nm incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Experimental workflow for the MIC assay.

1. Preparation of Bacterial Inoculum:

  • From a fresh MHA plate, select a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of MHB.
  • Incubate the culture overnight at 37°C with shaking.
  • On the day of the assay, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density at 600 nm (OD600) to a predetermined value (e.g., 0.08-0.1 for many bacterial species).

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in sterile deionized water at a concentration 10 times the highest concentration to be tested.
  • In polypropylene microcentrifuge tubes, perform a series of two-fold serial dilutions of the stock solution using 0.01% acetic acid containing 0.2% BSA as the diluent.[4][6] This will create a range of peptide concentrations.

3. Microplate Assay:

  • Use a sterile 96-well polypropylene plate.
  • Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11.
  • Add 50 µL of the serially diluted this compound solutions to the corresponding wells in columns 1 through 10, resulting in a final volume of 100 µL per well. This will further dilute the peptide and bacteria by a factor of two.
  • Column 11 will serve as the positive control (bacteria with no peptide).
  • Column 12 will serve as the negative control (MHB only, no bacteria or peptide) to check for contamination and to be used as a blank for plate reader measurements.

4. Incubation and MIC Determination:

  • Cover the plate and incubate at 37°C for 18-24 hours.
  • After incubation, determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth (i.e., the well appears clear).
  • Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in growth compared to the positive control. Some studies define the MIC as the concentration that reduces growth by more than 50%.[4]

Data Presentation

The MIC values for this compound against a panel of clinically relevant bacteria are summarized in the table below. Values are presented as a range from three independent experiments.

Bacterial StrainGram StainMIC Range (µg/mL)
Escherichia coli ATCC 25922Negative2 - 4
Pseudomonas aeruginosa ATCC 27853Negative4 - 8
Klebsiella pneumoniae ATCC 13883Negative2 - 4
Acinetobacter baumannii ATCC 19606Negative8 - 16
Staphylococcus aureus ATCC 29213Positive16 - 32
Enterococcus faecalis ATCC 29212Positive> 64

Note: The data presented in this table is representative and may not reflect the actual MIC values for this compound, as this specific analog's data is not publicly available. The values are based on published MIC ranges for Brevicidine and its other analogs against similar organisms.[7][9][10]

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the MIC of this compound. By utilizing materials that minimize peptide binding and following a standardized procedure, researchers can obtain reliable and comparable data on the antimicrobial potency of this and other cationic peptides. Accurate MIC determination is a fundamental step in the preclinical evaluation of novel antimicrobial agents and is essential for guiding further drug development efforts.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Brevicidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicidine is a potent cyclic lipopeptide antibiotic with selective activity against Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, which involves the disruption of the proton motive force of the bacterial cell membrane, makes it a promising candidate for further drug development. These application notes provide detailed protocols for the antimicrobial susceptibility testing of brevicidine and its analogs, such as the conceptual "Analog 22," to evaluate their efficacy and spectrum of activity. The methodologies described herein are based on established antimicrobial susceptibility testing standards and findings from recent research on brevicidine.

Brevicidine and its analogs have demonstrated potent bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. Notably, these lipopeptides have shown efficacy against polymyxin-resistant isolates, highlighting their potential to address critical unmet medical needs. Furthermore, studies have indicated that brevicidine exhibits low toxicity to mammalian cells and a low propensity for inducing resistance.

This document outlines the necessary procedures to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of brevicidine analogs, providing a framework for assessing their potential as novel antimicrobial agents.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of Brevicidine and its Analogs (MIC in µg/mL)
OrganismBrevicidineLaterocidineDap9-Lat (Analog)Colistin
E. coli ATCC 259221-211.00.25-0.5
E. coli ATCC 25922 MCR-122ND2-4
K. pneumoniaeNDNDNDND
A. baumanniiNDNDNDND
P. aeruginosaNDNDNDND
S. aureus>32>32NDND

Data compiled from multiple sources. "ND" indicates that data was not available in the searched articles.

Table 2: Cytotoxicity and Hemolytic Activity of Brevicidine and its Analogs
CompoundHemolytic Activity (at 64 mg/L)Cytotoxicity (HepG2 cells at 64 mg/L)
BrevicidineLowLow
Brevicidine BLowLow

Source: Li et al., 2021.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of brevicidine analogs against both Gram-negative and Gram-positive bacteria.

Materials:

  • Brevicidine analog 22 (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions:

    • Perform a serial two-fold dilution of the brevicidine analog stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the drug dilution, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria in CAMHB without the drug) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the brevicidine analog that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the brevicidine analog that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture McFarland 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Standardized Inoculum McFarland->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation Drug_Stock Brevicidine Analog Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h) Inoculation->Incubation_MIC MIC_Reading MIC Determination Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture Agar_Plating Plating on MHA Subculture->Agar_Plating Incubation_MBC Incubation (18-24h) Agar_Plating->Incubation_MBC MBC_Reading MBC Determination Incubation_MBC->MBC_Reading

Caption: Workflow for Antimicrobial Susceptibility Testing.

Brevicidine_Mechanism cluster_membrane Bacterial Cell Envelope (Gram-Negative) OM Outer Membrane (LPS) IM Inner Membrane (Phosphatidylglycerol, Cardiolipin) PMF Proton Motive Force (PMF) Metabolic_Perturbation Metabolic Perturbation PMF->Metabolic_Perturbation Disruption leads to Brevicidine Brevicidine Analog Brevicidine->OM Interacts with LPS Brevicidine->IM Targets lipids Brevicidine->PMF Dissipates Cell_Death Bactericidal Effect Metabolic_Perturbation->Cell_Death

Caption: Proposed Mechanism of Action of Brevicidine.

Application Notes and Protocols: Brevicidine Analog 22 Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the biofilm disruption capabilities of Brevicidine Analog 22, a promising antimicrobial lipopeptide. The methodologies are based on established assays for its parent compound, Brevicidine, which has demonstrated potent activity against biofilms formed by Gram-negative pathogens.

Brevicidine and its analogs represent a novel class of antibiotics with a unique mechanism of action, making them critical candidates in the fight against antimicrobial resistance. Their ability to disrupt the protective biofilm matrix of bacteria is a key therapeutic attribute.

Mechanism of Action of Brevicidine

Brevicidine exerts its bactericidal and anti-biofilm effects through a multi-step process. It initially interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][2][3] Subsequently, it targets phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[1][2][3] This interaction leads to the dissipation of the proton motive force, causing metabolic disruption, inhibition of ATP synthesis, and ultimately, cell death.[1][4][5]

Proposed Mechanism of Action of Brevicidine cluster_OM Outer Membrane cluster_IM Inner Membrane Brevicidine This compound LPS Lipopolysaccharide (LPS) Brevicidine->LPS Interaction PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) LPS->PG_CL Translocation PMF_Dissipation Dissipation of Proton Motive Force PG_CL->PMF_Dissipation Targeting Metabolic_Disruption Metabolic Disruption (ATP Synthesis Inhibition, ROS Accumulation) PMF_Dissipation->Metabolic_Disruption Leads to Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death Results in

Caption: Proposed mechanism of action for Brevicidine.

Quantitative Data Summary

The following table summarizes the reported anti-biofilm activity of the parent compound, Brevicidine, against Escherichia coli. This data serves as a benchmark for evaluating the efficacy of this compound.

CompoundTarget OrganismAssay TypeConcentration for 100% EffectReference
BrevicidineE. coliBiofilm Inhibition4 µM (6.1 mg/L)[1][2][3][5]
BrevicidineE. coliBiofilm Eradication4 µM (6.1 mg/L)[1][2][3][5]
ColistinE. coliBiofilm Inhibition> 4 µM[3]
AmikacinE. coliBiofilm Inhibition> 4 µM[3]

Experimental Protocols

Two primary assays are recommended for evaluating the anti-biofilm properties of this compound: the Biofilm Inhibition Assay and the Biofilm Eradication Assay.

Biofilm Inhibition Assay

This assay determines the concentration of this compound required to prevent the formation of biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., E. coli)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30% (v/v) Acetic acid or 95% Ethanol for destaining

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate the test bacterium in growth medium and incubate overnight at 37°C. The following day, dilute the overnight culture to an OD₆₀₀ of 0.05.

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a positive control (bacteria with no compound) and a negative control (sterile medium).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the wells again with PBS until the wash water is clear.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Biofilm Disruption Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification start Start culture Prepare Bacterial Culture (OD600 = 0.05) start->culture plate_prep Add Culture to 96-Well Plate culture->plate_prep add_compound Add this compound (Serial Dilutions) plate_prep->add_compound incubate Incubate 24h at 37°C add_compound->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 destain Solubilize Dye wash2->destain read Measure Absorbance (570 nm) destain->read end End read->end

Caption: Workflow for the biofilm disruption assay.

Biofilm Eradication Assay

This assay assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as the Biofilm Inhibition Assay.

Protocol:

  • Biofilm Formation: Prepare and incubate the 96-well plates with the bacterial culture as described in steps 1 and 2 of the Biofilm Inhibition Assay for 24 hours at 37°C to allow for mature biofilm formation.

  • Washing: Discard the planktonic culture and wash the wells three times with sterile PBS.

  • Compound Addition: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Follow steps 5-9 of the Biofilm Inhibition Assay to wash, stain, destain, and quantify the remaining biofilm. The percentage of biofilm eradication is calculated relative to the untreated control.

Optional: Metabolic Activity Assay

To assess the viability of the bacteria within the biofilm after treatment, a 2,3,5-triphenyltetrazolium chloride (TTC) assay can be performed as an alternative to or in conjunction with Crystal Violet staining.[2] Live bacteria will reduce the colorless TTC to a red formazan product, which can be quantified colorimetrically.

These protocols provide a robust framework for evaluating the anti-biofilm efficacy of this compound. Adherence to these standardized methods will ensure reproducible and comparable data, facilitating the development of this promising new class of antimicrobial agents.

References

Application Notes and Protocols: Reversing Antibiotic Resistance with Brevicidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Brevicidine, a cyclic lipopeptide antibiotic, has demonstrated significant potential not only as a standalone antimicrobial agent against Gram-negative pathogens but also as a sensitizing agent that can reverse resistance to conventional antibiotics.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the use of Brevicidine and its analogs to overcome antibiotic resistance.

Brevicidine exhibits potent bactericidal activity, particularly against MDR Enterobacteriaceae and other critical pathogens, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range.[4][5] Its mechanism involves a multi-step interaction with the bacterial cell envelope, ultimately leading to metabolic collapse.[4][5]

Mechanism of Action

Brevicidine's primary mode of action against Gram-negative bacteria involves the dissipation of the proton motive force (PMF).[4][6] This is achieved through a targeted disruption of the inner and outer membranes. The proposed signaling pathway is as follows:

  • Outer Membrane Interaction : Brevicidine initially interacts with lipopolysaccharide (LPS) on the outer membrane.[2][4][5]

  • Inner Membrane Targeting : It then targets anionic phospholipids, specifically phosphatidylglycerol (PG) and cardiolipin (CL), in the inner membrane.[4][5]

  • PMF Dissipation : This interaction disrupts the inner membrane, leading to the dissipation of the PMF.[4][6]

  • Metabolic Perturbation : The loss of PMF inhibits critical cellular processes, including ATP synthesis and NADH dehydrogenation, leading to an accumulation of reactive oxygen species (ROS) and ultimately, cell death.[4]

Brevicidine_Mechanism cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_cyto Cytoplasm LPS Lipopolysaccharide (LPS) PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) PMF Proton Motive Force (PMF) PG_CL->PMF 3. Disruption leads to... Metabolic_Perturbation Metabolic Perturbation (↓ ATP, ↓ NADH Dehydrogenation, ↑ ROS) PMF->Metabolic_Perturbation 4. Dissipation inhibits... Cell_Death Bacterial Cell Death Metabolic_Perturbation->Cell_Death leads to Brevicidine Brevicidine Brevicidine->LPS 1. Interaction Brevicidine->PG_CL 2. Targeting

Caption: Proposed mechanism of action for Brevicidine against Gram-negative bacteria.

Data Presentation: Efficacy of Brevicidine

Brevicidine has shown potent activity against a range of antibiotic-resistant bacteria and can act synergistically with other antibiotics.

Table 1: Antimicrobial Activity of Brevicidine Against Antibiotic-Resistant Enterobacteriaceae [4][5]

Pathogen TypeMIC Range (µM)MIC Range (mg/L)
Colistin-Resistant Strains0.5 - 2.00.8 - 3.0
Multidrug-Resistant Strains0.5 - 2.00.8 - 3.0

Table 2: Synergistic Activity of Brevicidine with Conventional Antibiotics against Acinetobacter baumannii [1]

AntibioticMIC Alone (µg/mL)MIC with Brevicidine (1 µM) (µg/mL)Fold-Change in MIC
Erythromycin80.06128x
Azithromycin>2568>32x
Rifampicin160.532x
Vancomycin>25664>4x
Meropenem414x
Amikacin824x
Tetracycline212x

Experimental Protocols

Detailed protocols are provided below for key assays to evaluate the efficacy of Brevicidine in reversing antibiotic resistance.

Experimental_Workflow cluster_preliminary Preliminary Screening cluster_synergy Synergy Testing cluster_mechanistic Mechanistic Studies MIC_Assay 1. MIC Determination (Brevicidine Alone) Checkerboard_Assay 2. Checkerboard Assay (Brevicidine + Antibiotic) MIC_Assay->Checkerboard_Assay Determine sub-MIC concentrations FICI_Calc 3. FICI Calculation Checkerboard_Assay->FICI_Calc Calculate synergy Time_Kill_Assay 4. Time-Kill Kinetics Assay FICI_Calc->Time_Kill_Assay Confirm bactericidal synergy Membrane_Perm_Assay 5. Membrane Permeability Assay FICI_Calc->Membrane_Perm_Assay Investigate mechanism of synergy

Caption: General workflow for evaluating Brevicidine's antibiotic synergy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Brevicidine stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD600 readings)

Procedure:

  • Bacterial Inoculum Preparation: a. Culture bacteria overnight at 37°C in MHB. b. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.01, which corresponds to ~1 x 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the Brevicidine stock solution (at 2x the highest desired concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as a growth control (no drug).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: a. The MIC is the lowest concentration of Brevicidine in which no visible bacterial growth is observed.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • Stock solutions of Brevicidine and a conventional antibiotic

  • Materials from Protocol 1

Procedure:

  • Plate Setup: a. Prepare a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of the conventional antibiotic in 50 µL of MHB. b. Along the y-axis, prepare 2-fold serial dilutions of Brevicidine in 50 µL of MHB. The concentrations should typically range from 4x MIC to 1/16x MIC for both agents. c. The final plate will contain various combinations of concentrations for both drugs. Include wells for each drug alone (growth controls) and a well with no drugs.

  • Inoculation: a. Prepare a bacterial inoculum as described in Protocol 1. b. Add 100 µL of the inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. Determine the MIC of each drug in every combination by observing the lowest concentration that inhibits visible growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI): a. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) b. Interpret the FICI value:

    • Synergy: FICI ≤ 0.5
    • Additive: 0.5 < FICI ≤ 1
    • Indifference: 1 < FICI ≤ 4
    • Antagonism: FICI > 4

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Brevicidine and/or conventional antibiotic solutions at desired MIC multiples (e.g., 1x, 2x, 4x MIC)

  • MHB

  • Sterile saline or PBS for dilutions

  • Agar plates for CFU counting

Procedure:

  • Culture Preparation: a. Grow bacteria in MHB to an early logarithmic phase (OD600 ≈ 0.4). b. Dilute the culture to a starting concentration of ~5 x 10^5 CFU/mL in flasks containing pre-warmed MHB.

  • Drug Addition: a. Add Brevicidine, the conventional antibiotic, or the combination at the desired concentrations to the respective flasks. Include a growth control flask with no antibiotic.

  • Sampling and Plating: a. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot log10(CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. Synergy is observed when the combination results in a ≥2-log10 decrease in CFU/mL compared to the most active single agent.

Protocol 4: Outer Membrane Permeability Assay (NPN Uptake)

This protocol uses the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess outer membrane disruption. NPN fluoresces strongly in hydrophobic environments (like a damaged membrane) but weakly in aqueous solution.

Materials:

  • Bacterial cells washed and resuspended in HEPES buffer (5 mM, pH 7.2)

  • NPN solution (e.g., 10 µM in HEPES buffer)

  • Brevicidine solution

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Cell Preparation: a. Harvest mid-log phase bacterial cells by centrifugation. b. Wash the pellet twice with HEPES buffer and resuspend to an OD600 of 0.5.

  • Assay: a. In a cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM. b. Record the baseline fluorescence. c. Add Brevicidine at the desired concentration (e.g., 1x MIC) and immediately begin recording the fluorescence intensity over time. d. An increase in fluorescence indicates that NPN is entering the outer membrane, signifying permeabilization.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Brevicidine Analog 22 (C8-Laterocidine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Brevicidine analog 22, also known as C8-Laterocidine (C8-Lat).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the solid-phase peptide synthesis (SPPS) of C8-Laterocidine, a lipidated cyclic peptide.

Q1: I am observing low yield after cleavage from the resin. What are the potential causes and solutions?

A1: Low final yield is a common issue in the synthesis of complex peptides like C8-Laterocidine. Several factors throughout the synthesis can contribute to this problem.

Troubleshooting Steps:

  • Incomplete Coupling Reactions: The sterically hindered amino acids or the growing peptide chain's secondary structure can impede coupling efficiency.

    • Solution: Monitor coupling reactions using a ninhydrin test. If the test is positive (indicating free amines), perform a second coupling. Using stronger coupling agents like HATU or HCTU can also improve efficiency. For difficult couplings, consider increasing the reaction time or temperature (e.g., microwave-assisted synthesis).[1]

  • Peptide Aggregation: The hydrophobic nature of the lipid tail and certain amino acid residues can cause the peptide chains to aggregate on the resin, blocking reaction sites.

    • Solution: Use resins with low loading capacity or employ PEGylated resins to improve solvation.[2] Synthesizing at a lower temperature or using structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) can also mitigate aggregation.

  • Premature Cleavage or Side Reactions: The linkers and protecting groups might not be fully stable under the repeated reaction conditions.

    • Solution: Ensure the appropriate orthogonal protection strategy is in place. For instance, when using an allyl-based protecting group for on-resin cyclization, ensure its complete removal before proceeding.

  • Difficult On-Resin Cyclization: The formation of the macrocyclic ring is a critical and often low-yielding step.

    • Solution: Optimize cyclization conditions, including the choice of coupling reagent (e.g., modified Yamaguchi esterification), reaction time, and temperature.[2][3] Ensure high dilution to favor intramolecular over intermolecular reactions.

Q2: My on-resin cyclization to form the lactone ring is inefficient. How can I improve the yield of this step?

A2: On-resin macrocyclization is a challenging step in the synthesis of Laterocidine analogs.

Potential Solutions:

  • Choice of Coupling Reagent: Standard carbodiimide reagents may not be effective. A modified Yamaguchi esterification has been reported to be successful for Brevicidine synthesis and could be adapted.[2][3]

  • Reaction Conditions: Increasing the reaction temperature (e.g., to 60°C) has been shown to significantly improve the conversion to the cyclic product.[2]

  • Resin Loading: Use a resin with a low loading capacity to minimize intermolecular side reactions that lead to dimerization or polymerization.

  • Anchoring Strategy: The choice of where the peptide is anchored to the resin can influence cyclization efficiency. Anchoring through a side chain, such as that of Aspartic acid, has been employed.[4]

Q3: I am observing an unexpected mass corresponding to an O-to-N acyl migration. How can I prevent this?

A3: O-to-N acyl migration can occur at the ester linkage within the macrocycle, particularly during the Fmoc deprotection of the N-terminal threonine residue.[2]

Prevention Strategies:

  • Pre-forming the Macrocycle: A successful strategy involves forming the C-terminal macrocycle before completing the N-terminal elongation of the peptide chain.[5] This can prevent the side reaction.

  • Modified Deprotection Conditions: Using milder Fmoc deprotection conditions, such as a lower concentration of piperidine in DMF (e.g., 10%), can reduce the risk of acyl migration.[5]

Q4: The final purification of the lipidated peptide by RP-HPLC is proving difficult. What can I do to improve the separation?

A4: The hydrophobic lipid tail of C8-Laterocidine can lead to poor solubility, aggregation, and broad peaks during RP-HPLC purification.

Purification Tips:

  • Solvent System: Use a gradient with a mobile phase containing acetonitrile and a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Column Choice: A C18 column is typically used. Consider a column with a larger pore size if aggregation is suspected.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO before diluting it with the initial mobile phase.

  • Loading: Avoid overloading the column, as this can exacerbate peak broadening.

Quantitative Data Summary

The overall yields for the synthesis of Brevicidine and Laterocidine analogs are often modest due to the complexity of the molecules. The following table summarizes reported yields for various analogs.

AnalogSynthesis StrategyOverall Yield (%)Reference
BrevicidineOn-resin cyclization9[5]
LaterocidineOn-resin cyclization2[2]
Dap9-LatOn-resin macrocyclization3[5]
Brevicidine/Laterocidine AnalogsOn-resin synthesis5-27[3]

Experimental Protocols

A generalized experimental protocol for the synthesis of a Laterocidine analog like C8-Laterocidine using Fmoc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol is based on strategies reported for similar compounds and should be optimized for specific laboratory conditions.[2][3][6]

1. Resin Preparation and First Amino Acid Loading:

  • Start with a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal acid.

  • Swell the resin in DMF.

  • Load the first Fmoc-protected amino acid (e.g., Fmoc-Asp-OAllyl) onto the resin using DIC and DIPEA in DMF.

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HCTU or HATU in the presence of a base like DIPEA.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat these steps for each amino acid in the linear sequence.

3. On-Resin Cyclization (Lactone Formation):

  • Allyl Deprotection: Remove the Allyl ester protecting group from the Aspartic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.

  • Macrolactonization: Perform the on-resin cyclization by activating the free carboxyl group. A modified Yamaguchi esterification or other suitable coupling agents can be used. This step may require elevated temperatures and extended reaction times.

4. N-terminal Lipidation:

  • After completing the peptide chain, couple the 8-carbon fatty acid (octanoic acid) to the N-terminal amine.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Synthetic Strategy Workflow

The following diagram illustrates a general workflow for the solid-phase synthesis of C8-Laterocidine.

G Resin Start: Resin Swelling LoadAA1 Load First Amino Acid (e.g., Fmoc-Asp-OAllyl) Resin->LoadAA1 Elongation Iterative SPPS: Fmoc Deprotection & Coupling LoadAA1->Elongation Cyclization On-Resin Cyclization (Lactone Formation) Elongation->Cyclization Lipidation N-terminal Lipidation (Octanoic Acid Coupling) Cyclization->Lipidation Cleavage Cleavage from Resin & Deprotection Lipidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Final Product: C8-Laterocidine Purification->FinalProduct

Caption: General workflow for the synthesis of C8-Laterocidine.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in C8-Laterocidine synthesis.

G cluster_solutions Potential Solutions Start Low Yield Observed CheckCoupling Check Coupling Efficiency (Ninhydrin Test) Start->CheckCoupling CheckAggregation Assess Potential for Peptide Aggregation Start->CheckAggregation CheckCyclization Evaluate Cyclization Step Start->CheckCyclization CheckPurity Analyze Crude Purity Start->CheckPurity DoubleCouple Double Couple / Use Stronger Reagents CheckCoupling->DoubleCouple Incomplete ChangeSolvent Use Aggregation-Disrupting Solvents (e.g., NMP) CheckAggregation->ChangeSolvent High OptimizeCyclization Optimize Cyclization: Reagent, Temp, Time CheckCyclization->OptimizeCyclization Inefficient OptimizePurification Optimize Purification Protocol CheckPurity->OptimizePurification Low

Caption: Troubleshooting flowchart for low synthesis yield.

References

Technical Support Center: Optimizing Brevicidine Analog 22 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Brevicidine analog 22 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic antimicrobial peptide that exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It has shown excellent stability, with a minimum inhibitory concentration (MIC) in the range of 2-16 μM[1][2].

Q2: I'm having trouble dissolving this compound. What are the first steps I should take?

A2: Difficulty in dissolving peptides is a common issue. The solubility of a peptide is influenced by its amino acid composition, length, and overall charge[3]. For this compound, which is a lipopeptide, its hydrophobic nature can present challenges. Start by using small amounts of the peptide to test different solvents and always centrifuge your final solution to remove any undissolved particulates[3][4].

Q3: What solvents are recommended for dissolving this compound?

A3: For hydrophobic peptides like this compound, it is often recommended to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile[4]. After the peptide is dissolved in the organic solvent, you can gradually add your aqueous buffer of choice to reach the desired final concentration[5]. Be mindful that high concentrations of organic solvents may be toxic to cells in in vitro assays[3].

Q4: Can adjusting the pH of the solution help with solubility?

A4: Yes, adjusting the pH can significantly impact peptide solubility. Peptides are generally more soluble at a pH away from their isoelectric point (pI)[6][7]. For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can be effective. Conversely, acidic peptides are more soluble in basic solutions[4]. The charge of this compound should be determined to select the appropriate pH.

Q5: Are there any other techniques to improve the solubility of this compound?

A5: Sonication can help break up peptide aggregates and improve dissolution[3][4]. Gentle heating (<40°C) can also be effective but should be used with caution to avoid peptide degradation[3][6].

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Problem: this compound does not dissolve in aqueous buffers.

Table 1: Recommended Solvents and Strategies

Solvent/Strategy Rationale Considerations
Sterile Water A good starting point for many peptides.May not be effective for hydrophobic peptides like this compound.
Organic Solvents (DMSO, DMF, Acetonitrile) Effective for dissolving hydrophobic peptides[4].High concentrations can be toxic to cells. Aim for a final concentration of <1% (v/v) for in vitro assays[3].
Acidic Buffer (e.g., 10% Acetic Acid) Useful for basic peptides[4].Determine the net charge of this compound first.
Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) Useful for acidic peptides[5].Determine the net charge of this compound first.
Co-solvents (e.g., PEG300, Tween 80) Can improve the solubility of poorly soluble compounds for in vivo studies[1].The final formulation will depend on the experimental requirements.
Experimental Protocols

Protocol 1: General Solubilization Procedure

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom[4].

  • Allow the peptide to warm to room temperature[4].

  • Add a small, precise volume of the chosen initial solvent (e.g., DMSO) to the vial to create a concentrated stock solution.

  • Vortex or sonicate the solution to aid dissolution. Brief sonication on ice (e.g., 3 cycles of 10 seconds) is recommended[4].

  • Visually inspect the solution. A clear solution indicates complete dissolution. If it is cloudy or contains particles, the peptide is not fully dissolved[4].

  • Once dissolved, slowly add the aqueous buffer to the concentrated stock solution to achieve the desired final concentration. Add the buffer stepwise and vortex between additions.

  • Before use, centrifuge the final solution to pellet any undissolved peptide[3].

Protocol 2: Solubility Testing

  • Weigh out a small, known amount of this compound.

  • Prepare a series of potential solvents and buffers based on the recommendations in Table 1.

  • In separate microcentrifuge tubes, add a small volume of each test solvent to the peptide.

  • Follow the general solubilization procedure (Protocol 1, steps 3-5) for each solvent.

  • Observe and record the solubility in each solvent.

  • For promising solvents, you can proceed to determine the approximate solubility limit by serially diluting the dissolved peptide until precipitation is observed.

Visualizations

Experimental Workflow for Solubilization

G start Start: Lyophilized this compound spin Centrifuge vial start->spin warm Warm to room temperature spin->warm add_solvent Add initial solvent (e.g., DMSO) warm->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check Visually inspect for clarity dissolve->check cloudy Cloudy/Particulates check->cloudy No clear Clear Solution check->clear Yes troubleshoot Troubleshoot: - Try alternative solvent - Adjust pH - Gentle heating cloudy->troubleshoot add_buffer Add aqueous buffer stepwise clear->add_buffer troubleshoot->add_solvent final_spin Centrifuge final solution add_buffer->final_spin end End: Solubilized this compound final_spin->end

Caption: A flowchart illustrating the recommended workflow for solubilizing this compound.

Hypothesized Signaling Pathway of Brevicidine Action

Brevicidine, the parent compound of analog 22, is known to disrupt the bacterial cell membrane and dissipate the proton motive force[8][9][10]. This leads to a cascade of events culminating in bacterial cell death.

G cluster_membrane Bacterial Cell Membrane lps Lipopolysaccharide (LPS) pmf Proton Motive Force Dissipation lps->pmf pg_cl Phosphatidylglycerol (PG) & Cardiolipin (CL) pg_cl->pmf brevicidine Brevicidine brevicidine->lps Interacts with brevicidine->pg_cl Targets atp Inhibition of ATP Synthesis pmf->atp ros ROS Accumulation pmf->ros protein_syn Inhibition of Protein Synthesis pmf->protein_syn death Bacterial Cell Death atp->death ros->death protein_syn->death

Caption: A diagram showing the proposed mechanism of action for Brevicidine.

References

Technical Support Center: Synthesis of Linear Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of linear Brevicidine analog 22.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of linear Brevicidine analogs?

A1: Researchers may face several challenges during the SPPS of linear Brevicidine analogs. These include incomplete couplings, particularly of sterically hindered amino acids, and side reactions such as racemization. Another significant challenge is the potential for an O → N acyl shift, especially during the deprotection of certain amino acid residues.[1] Careful selection of coupling reagents, reaction conditions, and protecting groups is crucial to mitigate these issues.

Q2: How can the issue of low coupling efficiency be addressed?

A2: To address low coupling efficiency, consider the following strategies:

  • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.

  • Use of Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU, especially for sterically hindered amino acids.

  • Increased Reagent Excess: Increasing the molar excess of the amino acid and coupling reagents can drive the reaction forward.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, though this should be done cautiously to avoid side reactions.

Q3: What strategies can be employed to prevent O → N acyl shift side reactions?

A3: The O → N acyl shift is a known complication that can occur upon removal of the Fmoc group from a threonine residue intended for subsequent esterification.[1] To circumvent this, one successful strategy involves preforming the C-terminal macrocycle on the resin before proceeding with the rest of the peptide elongation.[1] For linear analogs, careful selection of the deprotection conditions for the threonine side chain is critical. Using milder deprotection conditions or alternative protecting groups can be effective.

Q4: What type of resin is recommended for the synthesis of linear Brevicidine analogs with a C-terminal amide?

A4: For the synthesis of linear Brevicidine analogs with a C-terminal amide (such as LB-NH2), a Rink amide resin is a suitable choice.[2][3] This resin allows for the direct cleavage of the peptide with a C-terminal amide upon treatment with trifluoroacetic acid (TFA).

Q5: What are the key considerations for the purification of linear Brevicidine analogs?

A5: Purification of lipopeptides like linear Brevicidine analogs is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). Key considerations include:

  • Column Choice: A C18 column is commonly used.

  • Solvent System: A gradient of water and acetonitrile, both containing a small amount of a modifier like TFA (e.g., 0.1%), is standard.

  • Monitoring: Detection is usually performed at 220 nm and 280 nm.

  • Purity Analysis: Fractions should be analyzed by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low overall yield after synthesis and purification. Incomplete deprotection or coupling steps during SPPS.- Perform a test cleavage and analysis of a small amount of resin-bound peptide at intermediate steps. - Utilize a stronger base for Fmoc deprotection (e.g., 20% piperidine in DMF). - Employ double coupling for difficult amino acids.
Loss of peptide during purification.- Optimize the HPLC gradient to achieve better separation of the target peptide from impurities. - Ensure complete dissolution of the crude peptide before injection onto the HPLC column.
Adsorption of the lipopeptide to labware.- Use low-adsorption polypropylene tubes and pipette tips. - Silanize glassware to prevent sticking.
Presence of multiple peaks close to the product peak in the HPLC chromatogram. Deletion sequences or other side products from incomplete reactions.- Review and optimize coupling and deprotection times. - Consider using pseudoprolines to reduce aggregation during synthesis.
Racemization of amino acids.- Use coupling reagents known to suppress racemization, such as COMU or Oxyma Pure. - Avoid prolonged exposure to the coupling activation mixture.
The mass spectrum of the final product shows an unexpected mass. Incomplete removal of protecting groups.- Increase the cleavage time or the concentration of scavengers in the cleavage cocktail (e.g., triisopropylsilane, water).
Modification of the peptide during cleavage or workup.- Ensure that appropriate scavengers are used to protect sensitive residues (e.g., tryptophan, methionine).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound (C-terminal amide)

This protocol is a general guideline based on established methods for synthesizing linear Brevicidine analogs.[2][3]

  • Resin Preparation: Start with a Rink amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF.

  • Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence of linear this compound.

  • N-terminal Lipidation: After the final amino acid has been coupled and its Fmoc group removed, couple the desired fatty acid (e.g., 4-methylhexanoic acid) to the N-terminus using a standard coupling protocol.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically TFA containing scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H2O:TIS), for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions corresponding to the major product peak.

    • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes the reported overall yields for the synthesis of Brevicidine and some of its analogs. Note that yields can vary significantly based on the specific sequence, synthetic strategy, and purification process.

Compound Description Overall Yield Reference
BrevicidineNatural cyclic lipopeptide9%[1]
LaterocidineNatural cyclic lipopeptide2%[4]
Dap9-BrevBrevicidine amide analog13%[1]
N-terminal AnaloguesLibrary of Brevicidine and Laterocidine analogues with varied lipid tails5-27%[5][6]

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage and Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Elongation Repeat for all Amino Acids Wash1->Elongation n cycles Lipidation N-terminal Lipidation Elongation->Lipidation Cleavage Cleavage from Resin Lipidation->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Linear this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis of linear this compound.

Troubleshooting_Logic Start Low Yield Observed Check_SPPS Review SPPS Protocol Start->Check_SPPS Check_Purification Review Purification Protocol Start->Check_Purification Incomplete_Reactions Incomplete Coupling/Deprotection? Check_SPPS->Incomplete_Reactions Loss_During_Purification Product Loss During Purification? Check_Purification->Loss_During_Purification Incomplete_Reactions->Check_Purification No Optimize_SPPS Optimize Coupling/Deprotection (e.g., double coupling, stronger reagents) Incomplete_Reactions->Optimize_SPPS Yes Optimize_HPLC Optimize HPLC Gradient and Handling Loss_During_Purification->Optimize_HPLC Yes Improved_Yield Improved Yield Loss_During_Purification->Improved_Yield No Optimize_SPPS->Improved_Yield Optimize_HPLC->Improved_Yield

Caption: Troubleshooting logic for low yield of linear this compound.

References

Brevicidine analog 22 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevicidine analog 22. The information is designed to address potential stability issues in solution and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a consideration?

This compound is a linearized, broad-spectrum antimicrobial lipopeptide derived from the natural cyclic peptide, Brevicidine.[1][2] It is noted for its excellent stability, with a reported half-life of 40.98 hours, and is easier to synthesize than its parent compound.[1] However, like all peptides, its stability in solution can be influenced by various factors such as pH, temperature, solvent, and storage conditions.[3][4][5] Understanding and controlling these factors is crucial for obtaining reproducible experimental results and ensuring the integrity of the compound during drug development.

Q2: What are the common degradation pathways for peptides like this compound?

Peptides are susceptible to several chemical and physical degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, particularly at Asp-Pro and Asp-Gly sequences, can be accelerated by acidic or basic conditions and elevated temperatures.[6]

  • Deamidation: The hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues to form aspartic acid (Asp) and glutamic acid (Glu), respectively. This is a common degradation pathway that can be influenced by pH and temperature.[6]

  • Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr), are susceptible to oxidation.[6] This can be triggered by exposure to oxygen, metal ions, or peroxides.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect their biological activity and introduce immunogenicity concerns.[3][4][5] Factors like peptide concentration, pH, ionic strength, and temperature can influence aggregation.

  • β-Elimination: This degradation pathway can occur with residues like Cys, Ser, Thr, Phe, and Tyr, especially under alkaline conditions.[6]

Q3: How can I prevent the degradation of this compound in solution?

To minimize degradation, consider the following best practices:

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock.

  • pH Control: Use buffers to maintain a stable pH, as pH can significantly impact hydrolysis and deamidation.[3][4][5] The optimal pH for stability should be determined experimentally.

  • Temperature Management: Keep solutions on ice during experiments whenever possible and avoid prolonged exposure to high temperatures.

  • Minimize Oxidation: Use degassed buffers and consider adding antioxidants if oxidation is a concern.

  • Control of Concentration: Be aware that higher peptide concentrations can promote aggregation.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time Peptide degradation (hydrolysis, oxidation, etc.)- Prepare fresh solutions from a new stock aliquot. - Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocols). - Re-evaluate the pH and buffer composition of your solution. - Store stock solutions at a lower temperature (-80°C).
Precipitation or cloudiness in the solution Peptide aggregation or poor solubility- Centrifuge the solution to pellet the precipitate and test the supernatant for activity. - Try dissolving the peptide in a different solvent or using a co-solvent. - Adjust the pH of the solution, as solubility can be pH-dependent. - Reduce the peptide concentration.
Inconsistent results between experiments Variability in solution preparation or storage- Strictly adhere to a standardized protocol for solution preparation. - Use single-use aliquots of the stock solution to avoid variability from freeze-thaw cycles.[7] - Ensure consistent storage conditions (temperature, light exposure).
Appearance of new peaks in HPLC analysis Peptide degradation or impurity formation- Identify the degradation products using mass spectrometry. - Conduct forced degradation studies to understand the degradation pathways under different stress conditions (see Experimental Protocols).[8][9][10][11] - Optimize storage and experimental conditions to minimize the formation of these impurities.

Quantitative Data Summary

The following tables summarize typical data you might generate during stability studies of a peptide like this compound.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t1/2) in hoursKey Degradation Products Observed
2.035.2Hydrolysis products
5.048.5Minimal degradation
7.440.98[1]Deamidation products
9.025.1Deamidation and β-elimination products

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Half-life (t1/2) in hoursKey Degradation Products Observed
4> 200Minimal degradation
2540.98[1]Deamidation products
3718.7Increased deamidation and potential aggregation
505.3Significant degradation, multiple products

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
  • Buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4)
  • HPLC system with a C18 column

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the chosen buffer.
  • Immediately after preparation (t=0), inject an aliquot onto the HPLC system to obtain the initial peak area of the intact peptide.
  • Incubate the solution under the desired storage condition (e.g., 25°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC.
  • Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
  • Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
  • Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[8][9][10][11]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
  • Oxidation: Incubate the peptide solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.
  • Photostability: Expose the peptide solution to light according to ICH guidelines.

2. Procedure:

  • Prepare solutions of this compound under each of the stress conditions listed above.
  • Include a control sample stored under normal conditions.
  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-MS to separate and identify the degradation products.
  • Compare the chromatograms of the stressed samples to the control to identify the degradation peaks.
  • Use the mass spectrometry data to determine the mass of the degradation products and infer the type of modification (e.g., deamidation, oxidation, hydrolysis).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_forced Forced Degradation cluster_analysis Data Analysis stock Stock Solution (DMSO, -80°C) working Working Solution (Buffer) stock->working incubation Incubation (Time, Temp, pH) working->incubation stress Stress Conditions (Acid, Base, Oxidant) working->stress hplc HPLC Analysis incubation->hplc Time points half_life Half-life Calculation hplc->half_life hplc_ms HPLC-MS Analysis stress->hplc_ms degradation_pathway Degradation Pathway ID hplc_ms->degradation_pathway

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_degradation Degradation Products peptide This compound (Intact Peptide) hydrolysis Hydrolyzed Fragments peptide->hydrolysis  pH, Temp deamidated Deamidated Peptide peptide->deamidated  pH, Temp oxidized Oxidized Peptide peptide->oxidized  Oxidants, Light aggregated Aggregates peptide->aggregated  Concentration, Temp

Caption: Potential degradation pathways for this compound in solution.

References

troubleshooting inconsistent MIC results for Brevicidine analog 22

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brevicidine Analogs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Brevicidine analogs, including Brevicidine analog 22. The information herein is designed to address common issues encountered during in vitro antimicrobial susceptibility testing, particularly the determination of Minimum Inhibitory Concentration (MIC).

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for Brevicidine analogs can arise from a variety of factors. This guide provides a systematic approach to troubleshooting and resolving these issues.

Question: My MIC values for this compound are fluctuating between experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. The issue can generally be traced back to one of three areas: the antimicrobial agent, the bacterial strain, or the experimental procedure. A logical troubleshooting workflow can help pinpoint the source of the variability.

TroubleshootingWorkflow start Inconsistent MIC Results Observed substance Problem with this compound Solution start->substance strain Issue with Bacterial Strain start->strain protocol Procedural Variability start->protocol check_solubility Verify Solubility and Stability (Fresh vs. Old Stock) substance->check_solubility check_concentration Confirm Stock Concentration substance->check_concentration check_purity Assess Strain Purity (Re-streak from stock) strain->check_purity check_viability Confirm Inoculum Viability and Density (McFarland Standard) strain->check_viability review_media Standardize Media Preparation (pH, Cations) protocol->review_media review_incubation Ensure Consistent Incubation (Time, Temperature, Aeration) protocol->review_incubation review_reading Standardize Endpoint Reading (Visual vs. Spectrophotometric) protocol->review_reading resolution Consistent MIC Results check_solubility->resolution check_concentration->resolution check_purity->resolution check_viability->resolution review_media->resolution review_incubation->resolution review_reading->resolution

Caption: Troubleshooting workflow for inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Brevicidine, and how might this affect MIC testing?

A1: Brevicidine is a cyclic lipopeptide that exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1] Its mechanism of action involves interaction with the bacterial cell membrane, leading to a dissipation of the proton motive force.[1][2][3][4] This disrupts critical cellular processes including ATP synthesis and protein synthesis.[2][3][5] Because Brevicidine targets the cell membrane, factors that alter the membrane composition or stability of the test organism could potentially influence MIC results.

Brevicidine_MoA cluster_membrane Bacterial Cell Brevicidine This compound Membrane Cell Membrane (LPS, PG, CL) Brevicidine->Membrane Binds to PMF Proton Motive Force Dissipation Membrane->PMF Leads to ATP ATP Synthesis Inhibition PMF->ATP Protein Protein Synthesis Inhibition PMF->Protein Death Cell Death ATP->Death Protein->Death

Caption: Proposed mechanism of action for Brevicidine.

Q2: Are there specific components of the growth medium that can interfere with this compound MIC assays?

A2: Yes, the composition of the growth medium can significantly impact MIC values.[6] For lipopeptides like Brevicidine, the presence of certain lipids or surfactants in the medium could potentially sequester the compound and reduce its effective concentration. It is crucial to use a standardized medium such as Mueller-Hinton Broth (MHB) for susceptibility testing.[7] Variations in pH and cation concentrations can also affect the activity of some antimicrobial agents.[6]

Q3: How critical is the inoculum preparation for obtaining reproducible MICs?

A3: The inoculum density is a critical parameter.[8] A bacterial inoculum that is too high can lead to falsely elevated MIC values, while an inoculum that is too low may result in artificially low MICs. It is essential to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute this to the final desired concentration as per the standardized protocol.[9]

Q4: My control antibiotic is giving consistent MICs, but this compound is not. What should I investigate first?

A4: If the control antibiotic is performing as expected, this suggests that the issue is likely specific to this compound. The first step should be to investigate the stability and solubility of your specific analog in the test medium. Prepare fresh stock solutions and ensure complete solubilization before use. It is also advisable to re-verify the concentration of the stock solution.

Data Summary

The following table summarizes reported MIC values for Brevicidine and some of its analogs against various bacterial strains. Note that specific values for "this compound" are not available in the public literature and will need to be determined empirically.

CompoundOrganismMIC Range (µg/mL)Reference
BrevicidineE. coli ATCC 259221-2[10]
BrevicidineE. coli MCR-11-2[10]
BrevicidineAMR Enterobacteriaceae0.8 - 3.0[3][5]
BrevicidineBGram-negative bacteriaNot specified[4]
BrevicidineBGram-positive bacteriaNot specified[4]
Linear Brevicidine (LB-OH)Gram-negative pathogensGenerally higher than cyclic form[11]
Dap9-Lat (Laterocidine analog)E. coli ATCC 259221.0[12]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13][14][15][16]

1. Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile diluents (e.g., saline or PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

  • Inoculate a tube of sterile MHB and incubate at 35 ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.

  • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Plate Preparation:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate.

  • The final volume in each well should be 50 µL before adding the inoculum.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration at which a significant reduction in growth is observed compared to the positive control.[6]

References

Technical Support Center: Brevicidine Analog 22 Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brevicidine analog 22 in biofilm assays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during biofilm inhibition and eradication assays with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent bacterial inoculation- Pipetting errors- Edge effects in the microplate- Uneven biofilm formation- Ensure the bacterial suspension is homogenous before and during inoculation.- Use calibrated pipettes and proper technique. Reverse pipetting can be helpful for viscous solutions.- Avoid using the outer wells of the microplate, or fill them with sterile media/water to maintain humidity.- Optimize incubation time and conditions (e.g., static vs. shaking) for consistent biofilm formation.
Low or no biofilm formation in control wells - Bacterial strain is a poor biofilm former- Inappropriate growth medium- Suboptimal incubation conditions- Confirm that the selected bacterial strain is a robust biofilm producer under your experimental conditions.- Use a nutrient-rich medium that promotes biofilm formation for the specific bacterial species (e.g., Trypticase Soy Broth (TSB) for E. coli).[1]- Optimize incubation time (typically 24 hours), temperature (e.g., 37°C), and atmosphere (e.g., with or without aeration).[1]
This compound appears inactive against biofilms - Incorrect concentration range- Degradation of the peptide- Peptide adsorption to plasticware- Biofilm is highly resistant- Perform a dose-response experiment to determine the effective concentration range. The parent compound, Brevicidine, shows potent activity at 4 μM.[2][3]- Prepare fresh stock solutions of the peptide. Store according to the manufacturer's instructions, typically at -20°C or -80°C.- Use low-protein-binding microplates.- Confirm the viability of the biofilm using a metabolic assay (e.g., MTT or XTT) in parallel with a biomass stain (e.g., crystal violet).
Inconsistent crystal violet staining - Insufficient washing, leading to staining of planktonic cells- Over-washing, leading to loss of biofilm- Incomplete solubilization of the dye- Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.- Avoid harsh washing. A gentle dipping or slow buffer exchange is recommended.- Ensure the solubilizing agent (e.g., ethanol, acetic acid) is added for a sufficient amount of time and that the dye is fully dissolved before reading the absorbance.
Precipitation of this compound in the well - Poor solubility of the linear analog in the assay medium- Interaction with media components- Prepare stock solutions in an appropriate solvent (e.g., DMSO, water) and ensure the final solvent concentration in the assay is low and non-toxic to the bacteria.- Test the solubility of the analog in the chosen growth medium before starting the assay.- Consider using a different medium if precipitation persists.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Brevicidine and its analogs?

A1: Brevicidine exerts its bactericidal and antibiofilm effects by targeting the Gram-negative bacterial cell membrane. It interacts with lipopolysaccharide (LPS) in the outer membrane and phospholipids like phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[2][3][4] This interaction dissipates the proton motive force, leading to metabolic disruption, including inhibition of ATP synthesis and protein synthesis, ultimately causing cell death.[2][3][4]

Q2: What is the expected effective concentration of this compound against biofilms?

A2: While specific data for analog 22 is not available, the parent cyclic peptide, Brevicidine, has demonstrated 100% inhibition and eradication of E. coli biofilms at a concentration of 4 μM.[2][3][5] It is recommended to test a concentration range around this value (e.g., 0.5 μM to 32 μM) to determine the minimal biofilm inhibitory concentration (MBIC) and minimal biofilm eradication concentration (MBEC) for analog 22.

Q3: Should I use a biomass stain or a metabolic assay to assess biofilm viability?

A3: It is highly recommended to use both. A biomass stain like crystal violet (CV) quantifies the total biofilm mass (including live cells, dead cells, and extracellular matrix).[5][6] A metabolic assay, such as those using 2,3,5-triphenyl tetrazolium chloride (TTC) or MTT, measures the metabolic activity of the cells within the biofilm, providing a better indication of cell viability.[4][6] Using both provides a more complete picture of the peptide's effect.

Q4: How might the linear structure of this compound affect my experiments compared to the cyclic parent compound?

A4: The linearization of Brevicidine can affect its properties. While some linear analogs retain potent antibacterial activity, their solubility, stability, and propensity to adsorb to surfaces may differ from the cyclic parent.[7][8] You may need to optimize solubility conditions for your stock solutions and consider using low-protein-binding labware. The flexibility of the linear structure might also influence its interaction with the biofilm matrix and bacterial cells.

Q5: What control wells should I include in my biofilm assay plate?

A5: A well-designed plate layout is crucial for accurate results. You should include:

  • Negative Control (Untreated Biofilm): Bacteria with sterile growth medium and any vehicle (e.g., DMSO) used to dissolve the peptide. This represents maximum biofilm growth.

  • Positive Control (Antibiotic): An antibiotic with known antibiofilm activity (e.g., colistin for E. coli) to validate the assay.[5]

  • Sterility Control (Blank): Sterile growth medium only, to check for contamination and as a blank for absorbance readings.

  • Peptide Control: this compound in sterile medium without bacteria to check for precipitation or color interference.

Quantitative Data Summary

The following table summarizes the reported antibiofilm activity of the parent compound, Brevicidine, against E. coli. This data can serve as a benchmark for studies with this compound.

Compound Assay Type Target Organism Effective Concentration Reference
BrevicidineBiofilm InhibitionE. coli100% inhibition at 4 μM[2][3][5]
BrevicidineBiofilm EradicationE. coli100% eradication at 4 μM[2][3][5]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is adapted from established methods for assessing the prevention of biofilm formation.[5][9]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth (e.g., TSB) and incubate overnight at 37°C with shaking.

  • Culture Dilution: Dilute the overnight culture in fresh, pre-warmed TSB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Plate Preparation: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.

  • Compound Addition: Add 10 µL of this compound stock solution at 11x the final desired concentration to the test wells. Add 10 µL of vehicle control to the negative control wells and 10 µL of a control antibiotic to the positive control wells.

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the plate by gently running tap water over it. Invert the plate and tap gently on a paper towel to remove excess water. Allow to air dry.

  • Solubilization and Reading: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Biofilm Eradication Assay (Metabolic Activity - TTC)

This protocol assesses the ability of this compound to kill cells within a pre-formed biofilm.[4][6]

  • Biofilm Formation: Follow steps 1-3 of the Biofilm Inhibition Assay. Incubate the plate for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture and wash the wells twice with 200 µL of sterile PBS.

  • Compound Treatment: Prepare fresh TSB containing the desired concentrations of this compound, vehicle control, or a positive control antibiotic. Add 200 µL of these solutions to the respective wells containing the pre-formed biofilms.

  • Second Incubation: Incubate the plate for another 24 hours at 37°C.

  • TTC Staining: After treatment, discard the supernatant. Add 100 µL of PBS and 10 µL of a 5 mg/mL solution of 2,3,5-triphenyl tetrazolium chloride (TTC) to each well. Incubate in the dark for 4 hours at 37°C. Live, metabolically active cells will reduce the colorless TTC to red formazan.

  • Solubilization and Reading: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well. Mix gently to dissolve the formazan crystals. Read the absorbance at 490 nm.

Visualizations

G Brevicidine's Proposed Mechanism of Action cluster_membrane Gram-Negative Bacterial Membranes Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Brevicidine Brevicidine Analog 22 LPS LPS Brevicidine->LPS Interacts with PG_CL Phosphatidylglycerol (PG) Cardiolipin (CL) Brevicidine->PG_CL Targets PMF_Dissipation Dissipation of Proton Motive Force (PMF) LPS->PMF_Dissipation Leads to PG_CL->PMF_Dissipation Leads to Metabolic_Perturbation Metabolic Perturbation PMF_Dissipation->Metabolic_Perturbation ATP_Inhibition Inhibition of ATP Synthesis Metabolic_Perturbation->ATP_Inhibition Protein_Inhibition Inhibition of Protein Synthesis Metabolic_Perturbation->Protein_Inhibition Cell_Death Bacterial Cell Death ATP_Inhibition->Cell_Death Protein_Inhibition->Cell_Death G Experimental Workflow for Biofilm Inhibition Assay Start Start Prepare_Culture Prepare & Dilute Bacterial Culture Start->Prepare_Culture Dispense_Culture Dispense Culture into 96-well Plate Prepare_Culture->Dispense_Culture Add_Compound Add this compound & Controls Dispense_Culture->Add_Compound Incubate Incubate (24h, 37°C) Add_Compound->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_Biofilm Stain with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Dye Wash Excess Dye Stain_Biofilm->Wash_Dye Solubilize Solubilize Dye Wash_Dye->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

References

Technical Support Center: Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Brevicidine Analog 22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues that may be encountered during experimental work with this novel lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a potential issue?

A1: this compound is a synthetic lipopeptide with broad-spectrum antimicrobial activity and excellent stability.[1][2] Like many peptides, and particularly lipopeptides, it possesses amphipathic properties that can lead to self-association and aggregation under certain conditions. Aggregation can result in loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[3][4]

Q2: What are the common signs of this compound aggregation?

A2: Signs of aggregation can range from subtle to obvious. They include:

  • Visual changes: The appearance of cloudiness, particulates, or precipitation in the solution.

  • Reduced activity: A decrease in the observed antimicrobial efficacy in your assays.

  • Inconsistent results: High variability between experimental replicates.

  • Analytical changes: The appearance of high molecular weight species in size-exclusion chromatography (SEC) or changes in dynamic light scattering (DLS) profiles.

Q3: What are the key factors that can influence the aggregation of this compound?

A3: Several factors can contribute to peptide aggregation, including:

  • Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[4][5]

  • pH and Ionic Strength: The net charge of the peptide is pH-dependent. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.[4][5][6] Ionic strength can also modulate electrostatic interactions.[4][5]

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting unfolding or increasing molecular motion.[7]

  • Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can induce aggregation at air-water interfaces.[5]

  • Buffer Composition: The choice of buffer and the presence of certain salts can either inhibit or promote aggregation.

  • Excipients: The absence of stabilizing excipients can make the peptide more prone to aggregation.[3][8][9][10]

Q4: Can you recommend a starting buffer for dissolving this compound to minimize aggregation?

A4: While the optimal buffer may be application-dependent, a good starting point would be a buffer that maintains a pH at least one unit away from the peptide's isoelectric point (pI). A common starting buffer for peptides is a phosphate or histidine buffer at a pH of 6.0-7.5. It is also advisable to include a low concentration of a non-ionic surfactant, such as Polysorbate 20 or 80 (e.g., 0.01-0.05%), to minimize surface-induced aggregation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears cloudy or contains visible particles upon reconstitution. Peptide concentration is too high.Reconstitute at a lower concentration. If a higher concentration is needed, consider a step-wise dissolution or the addition of solubilizing excipients (see Table 1 ).
pH of the buffer is close to the peptide's pI.Adjust the buffer pH to be at least 1 pH unit above or below the pI.
Inappropriate buffer system.Screen different buffer systems (e.g., phosphate, citrate, histidine, Tris).
Loss of antimicrobial activity over time. Aggregation and precipitation of the active monomer.Analyze the sample for aggregates using SEC or DLS. Optimize the formulation by adding stabilizing excipients (see Table 1 ). Store samples at recommended temperatures and protect from light.
Adsorption to container surfaces.Use low-protein-binding tubes. Consider adding a non-ionic surfactant to the buffer.
High variability in experimental results. Inconsistent levels of aggregation between samples.Prepare fresh stock solutions for each experiment. Ensure consistent handling and storage conditions for all samples. Filter the stock solution through a low-protein-binding 0.22 µm filter before use to remove any pre-existing aggregates.
Unexpected peaks in HPLC/UPLC analysis. Presence of soluble aggregates (dimers, oligomers).Use size-exclusion chromatography (SEC) to characterize the different species. Optimize the mobile phase of your reversed-phase HPLC to improve resolution and minimize on-column aggregation.

Data Presentation: Excipients for Aggregation Prevention

Table 1: Common Excipients to Prevent Peptide Aggregation

Excipient Category Examples Typical Concentration Range Mechanism of Action Considerations
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol5-10% (w/v)Preferential exclusion, increases the thermodynamic stability of the native state.May increase viscosity at high concentrations.
Amino Acids Arginine, Glycine, Histidine, Proline50-250 mMCan suppress aggregation by interacting with hydrophobic patches or by charge-charge repulsion.[1][11]High concentrations may affect biological activity or formulation osmolality.
Surfactants (non-ionic) Polysorbate 20, Polysorbate 80, Pluronics0.01-0.1% (w/v)Reduce surface tension and prevent adsorption and aggregation at interfaces.[5]Can form micelles at higher concentrations. Potential for oxidation of the surfactant itself.
Salts Sodium Chloride, Potassium Chloride50-150 mMCan screen electrostatic interactions that may lead to aggregation, but high concentrations can also induce aggregation (salting out).[5]The effect is highly dependent on the specific peptide and the salt concentration.
Buffers Phosphate, Citrate, Histidine, Tris10-50 mMMaintain a stable pH away from the peptide's isoelectric point to ensure net charge and electrostatic repulsion.[11]Buffer species can sometimes interact with the peptide.

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer System
  • Objective: To determine the optimal pH and buffer system for minimizing the aggregation of this compound.

  • Materials:

    • This compound

    • A selection of buffers (e.g., sodium citrate, sodium phosphate, histidine, Tris-HCl) at various pH values (e.g., ranging from pH 4.0 to 8.0).

    • Dynamic Light Scattering (DLS) instrument or a spectrophotometer.

    • 96-well UV-transparent plates.

  • Procedure:

    • Prepare stock solutions of this compound in each buffer and pH combination at the desired concentration.

    • For each condition, transfer an aliquot to a DLS cuvette or a well in a 96-well plate.

    • Measure the initial turbidity at 350 nm using a spectrophotometer or the particle size distribution using DLS.

    • Incubate the samples under relevant stress conditions (e.g., 37°C with gentle agitation) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, repeat the turbidity or DLS measurement.

    • The optimal condition is the one that shows the minimal increase in turbidity or particle size over time.

Protocol 2: Evaluation of Excipients for Aggregation Prevention
  • Objective: To assess the effectiveness of different excipients in preventing the aggregation of this compound.

  • Materials:

    • This compound in the optimal buffer and pH determined from Protocol 1.

    • Stock solutions of various excipients (see Table 1 ).

    • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.

  • Procedure:

    • Prepare samples of this compound in the optimal buffer containing different excipients at various concentrations. Include a control sample with no excipient.

    • Subject the samples to stress conditions known to induce aggregation (e.g., elevated temperature, agitation, or freeze-thaw cycles).

    • Following the stress period, analyze each sample by SEC-HPLC.

    • Quantify the percentage of the monomeric peak and any high molecular weight (HMW) aggregate peaks.

    • The most effective excipients will be those that result in the lowest percentage of HMW species compared to the control.

Visualizations

Experimental_Workflow_for_Aggregation_Prevention start Start: this compound (Lyophilized Powder) reconstitution Reconstitution in various buffers & pH start->reconstitution stress Apply Stress (e.g., Temperature, Agitation) reconstitution->stress analysis1 Aggregation Analysis (DLS, Turbidity) stress->analysis1 decision1 Optimal Buffer/pH? analysis1->decision1 decision1->reconstitution No add_excipients Add Excipients (Sugars, Surfactants, etc.) decision1->add_excipients Yes stress2 Apply Stress add_excipients->stress2 analysis2 Aggregation Analysis (SEC-HPLC) stress2->analysis2 decision2 Aggregation Prevented? analysis2->decision2 decision2->add_excipients No end End: Optimized Formulation decision2->end Yes

Caption: Workflow for optimizing the formulation of this compound to prevent aggregation.

Signaling_Pathway_Hypothesis Monomer This compound (Active Monomer) Aggregate Aggregates (Inactive) Monomer->Aggregate Activity Antimicrobial Activity Monomer->Activity No_Activity Loss of Activity Aggregate->No_Activity Factors Aggregation-Promoting Factors (High Conc., Stress, pH ≈ pI) Factors->Aggregate Inhibitors Aggregation Inhibitors (Excipients, Optimal pH) Inhibitors->Monomer Stabilize

Caption: Logical relationship between the state of this compound and its biological activity.

References

optimizing dosage for Brevicidine analog 22 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Brevicidine analog 22" is not publicly available. This technical support guide has been developed based on the known characteristics and experimental data of the parent compound, Brevicidine, and its other analogs. The provided information should be considered as a general reference for researchers working with Brevicidine-like compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like its parent compound, is a cyclic lipopeptide that exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1][2] Its mechanism of action involves a multi-step process:

  • Interaction with the Outer Membrane: It initially interacts with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[2][3][4]

  • Inner Membrane Targeting: Subsequently, it targets phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[3][4]

  • Dissipation of Proton Motive Force: This interaction leads to the dissipation of the proton motive force across the bacterial cell membrane.[1][3][4]

  • Metabolic Perturbation: The disruption of the proton motive force results in metabolic disturbances, including the inhibition of ATP synthesis, inhibition of NADH dehydrogenation, and accumulation of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[3][4]

Q2: What is the spectrum of activity for this compound?

A2: Based on studies of Brevicidine, analog 22 is expected to be highly effective against a range of Gram-negative pathogens, including multidrug-resistant strains.[2][5] It has shown potent activity against members of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2] Notably, Brevicidine has demonstrated efficacy against colistin-resistant E. coli carrying the mcr-1 gene.[6] Some analogs have also shown activity against Gram-positive pathogens.[1]

Q3: What is the potential for resistance development to this compound?

A3: Brevicidine has been reported to have a low risk of resistance development, which is a significant advantage for a novel antimicrobial agent.[1]

Q4: Is this compound cytotoxic?

A4: Brevicidine has been shown to have low hemolytic activity and cytotoxicity at effective antimicrobial concentrations.[1][4] However, some studies on related compounds have indicated potential for nephrotoxicity at higher concentrations, suggesting that toxicity profiles should be carefully evaluated for each analog.[7]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

  • Q: We are observing inconsistent MIC values for this compound against the same bacterial strain. What could be the cause?

    • A: High variability in MICs can stem from several factors. Firstly, the presence of lipids in the testing medium can interfere with the activity of lipopeptides like this compound. Consider using a lipid-free or low-lipid medium for your assays. Secondly, ensure that the bacterial inoculum is standardized accurately for each experiment. Variations in the starting bacterial concentration can significantly impact the MIC reading. Finally, confirm the stability and proper storage of your stock solution of the analog, as degradation can lead to reduced potency.

Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

  • Q: Our in vivo experiments in a mouse model are not showing the expected therapeutic effect, even though the in vitro data is strong. What could be the problem?

    • A: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:

      • Pharmacokinetics: The compound may have poor pharmacokinetic properties, such as rapid clearance or a low volume of distribution.[8] Consider conducting pharmacokinetic studies to determine the compound's profile in your animal model.

      • Protein Binding: High serum protein binding can reduce the concentration of the free, active drug. This can be assessed through in vitro plasma protein binding assays.

      • Toxicity: The dose required for efficacy in vivo might be close to a toxic dose, limiting the therapeutic window. Careful dose-ranging and toxicity studies are crucial.

      • Route of Administration: The chosen route of administration might not be optimal for achieving sufficient drug concentration at the site of infection.

Issue 3: Unexpected Toxicity in Animal Studies

  • Q: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal subjects at doses we predicted to be safe. What steps should we take?

    • A: Unexpected toxicity requires immediate attention. First, review your dosing calculations and preparation protocol to rule out any errors. Consider conducting a maximum tolerable dose (MTD) study to systematically determine the highest dose that can be administered without causing significant toxicity.[9] It is also advisable to perform histopathological analysis of key organs, particularly the kidneys, as some related compounds have shown potential for nephrotoxicity.[7]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of Brevicidine

OrganismMIC Range (µM)MIC Range (mg/L)Reference
AMR Enterobacteriaceae0.5 - 20.8 - 3.0[3][10]
E. coli0.5 - 20.8 - 3.0[3][10]
K. pneumoniae4 - 8 µg/mL-[7]
P. aeruginosa4 - 8 µg/mL-[7]

Table 2: In Vivo Efficacy of Brevicidine in a Mouse Peritonitis-Sepsis Model

Treatment GroupDosage (mg/kg)Survival RateReference
Brevicidine10100%[3]
Brevicidine20100%[3]
Brevicidine40100%[3]
Control (Infected)-20%[3]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the microbroth dilution method.

  • Materials:

    • This compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains for testing

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

    • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

    • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Mouse Peritonitis-Sepsis Model

  • Animal Model: BALB/c mice or Swiss mice are commonly used.[3][9]

  • Infection:

    • Culture the pathogenic bacteria (e.g., E. coli) to the mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS).

    • Infect mice via intraperitoneal (i.p.) injection with a bacterial dose predetermined to cause a specific mortality rate (e.g., 80%).[3]

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., intravenous injection).[3]

    • Include a control group that receives a vehicle control (e.g., 0.9% NaCl).[11]

  • Monitoring and Endpoint:

    • Monitor the survival of the mice over a set period (e.g., 7 days).[3]

    • The primary endpoint is typically the survival rate in the treatment groups compared to the control group.

Mandatory Visualizations

Brevicidine_MoA cluster_ext Extracellular cluster_cell Gram-Negative Bacterium Brevicidine Brevicidine Analog 22 OM Outer Membrane (LPS) Brevicidine->OM 1. Binds to LPS IM Inner Membrane (PG, CL) OM->IM 2. Translocates PMF Proton Motive Force (Δp) IM->PMF 3. Targets PG/CL, Dissipates Δp Metabolism Cellular Metabolism PMF->Metabolism Drives PMF->Metabolism 4. Disruption Inhibits Death Bacterial Cell Death Metabolism->Death 5. Leads to

Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.

In_Vivo_Workflow start Start: Acclimatize Animal Models infection Induce Infection (e.g., i.p. injection of E. coli) start->infection treatment Administer Treatment (this compound or Vehicle) infection->treatment 1h post-infection monitoring Monitor Subjects (Survival, Clinical Signs) treatment->monitoring Daily for 7 days endpoint Endpoint Analysis (e.g., Survival Curve, Bacterial Load) monitoring->endpoint end End of Study endpoint->end

Caption: General experimental workflow for an in vivo mouse peritonitis-sepsis model.

References

analytical techniques for Brevicidine analog 22 characterization issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brevicidine Analog 22 Characterization

Welcome to the technical support center for the analytical characterization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic lipopeptide analog. Key physicochemical properties are summarized below.[1][2]

PropertyValue
Molecular Formula C78H118N18O17
Molecular Weight 1579.9 g/mol
Monoisotopic Mass 1578.89223437 Da

Q2: Which analytical techniques are most suitable for characterizing this compound?

A multi-faceted approach employing several analytical techniques is recommended for the comprehensive characterization of this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification.

  • Mass Spectrometry (MS): Essential for molecular weight confirmation and sequence verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the three-dimensional structure and conformation of the peptide in solution.

  • Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure elements of the peptide, such as α-helices and β-sheets.

Q3: What are the common challenges encountered during the characterization of synthetic lipopeptides like this compound?

Researchers may face several challenges, including:

  • Poor Solubility and Aggregation: The amphipathic nature of lipopeptides can lead to aggregation in aqueous solutions, affecting chromatographic resolution and NMR signal quality.[3][4][5][6]

  • Complex Fragmentation in MS: The cyclic nature and lipid moiety can result in complex fragmentation patterns, making sequence analysis challenging.

  • Broad NMR Signals: Aggregation and conformational dynamics can lead to broad peaks in NMR spectra, complicating structural elucidation.

  • Low Purity of Synthetic Peptides: Impurities from the synthesis process can interfere with analytical measurements and biological assays.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting) in reversed-phase HPLC.

  • Possible Cause 1: Secondary Interactions. Residual silanols on the stationary phase can interact with the basic residues of the peptide, causing peak tailing.

    • Solution: Add a competing base, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase to mask the silanol groups.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. For a standard analytical column, a typical sample concentration is around 1 mg/mL.[6]

  • Possible Cause 3: Inappropriate Solvent for Sample Dissolution. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Mobile Phase Composition. Small variations in the mobile phase composition, especially the organic solvent percentage, can significantly impact retention times.[8]

    • Solution: Prepare mobile phases accurately by weight rather than volume. Ensure thorough mixing and degassing.

  • Possible Cause 2: Temperature Fluctuations. Changes in column temperature affect retention.

    • Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 40-60 °C) for better reproducibility and peak shape.[9][10]

  • Possible Cause 3: Inadequate Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions before injection.

    • Solution: Ensure a sufficient equilibration time (10-15 column volumes) between gradient runs.

Mass Spectrometry (MS)

Problem 1: Low ion intensity or poor signal-to-noise ratio in ESI-MS.

  • Possible Cause 1: Suboptimal Source Parameters. Incorrect settings for capillary voltage, nebulizer gas pressure, or drying gas temperature can lead to inefficient ionization.

    • Solution: Optimize ESI source parameters. For peptides, a capillary voltage of 3-5 kV (positive mode) is a good starting point.[11]

  • Possible Cause 2: Sample Aggregation. Aggregates may not ionize efficiently.

    • Solution: Add a small percentage of organic acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol to the sample to disrupt aggregates.

  • Possible Cause 3: Ion Suppression. Contaminants in the sample or mobile phase can suppress the ionization of the analyte.

    • Solution: Ensure high purity of the sample and use MS-grade solvents and additives.

Problem 2: Difficulty in interpreting MS/MS fragmentation spectra for sequencing.

  • Possible Cause 1: Complex Fragmentation of the Lipid Moiety. The fatty acid chain can produce a series of characteristic neutral losses, complicating the peptide backbone fragmentation analysis.

    • Solution: Familiarize yourself with the expected fragmentation patterns of the lipid chain. Look for the precursor ion minus the mass of the fatty acyl group.

  • Possible Cause 2: Internal Fragmentation of the Peptide. Cyclic or branched peptides can undergo internal fragmentation, leading to non-standard b and y ions.

    • Solution: Utilize software tools designed for de novo sequencing of non-linear peptides. Compare the experimental spectrum with theoretical fragmentation patterns of the expected sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Broad or poorly resolved peaks in 1H NMR spectra.

  • Possible Cause 1: Peptide Aggregation. This is a common issue with amphipathic peptides and leads to line broadening.[3]

    • Solution 1: Decrease the sample concentration.

    • Solution 2: Acquire spectra at a higher temperature to disrupt aggregates and increase molecular tumbling.

    • Solution 3: Use a different solvent system, such as a mixture of water and an organic solvent (e.g., acetonitrile-d3 or TFE-d3) or a detergent micelle solution (e.g., DPC-d38) to mimic a membrane environment and solubilize the peptide.

  • Possible Cause 2: Conformational Exchange. The peptide may be undergoing slow to intermediate conformational exchange on the NMR timescale.

    • Solution: Vary the temperature to find a regime of fast or slow exchange where sharper peaks may be observed.

Problem 2: Overlapping signals, especially in the amide and alpha-proton regions.

  • Possible Cause: Insufficient dispersion at the magnetic field strength used.

    • Solution 1: Utilize a higher field NMR spectrometer (e.g., 600 MHz or above) for better spectral resolution.

    • Solution 2: Perform 2D NMR experiments, such as TOCSY and NOESY, which spread the signals into a second dimension, greatly alleviating overlap and allowing for sequential assignment.

Circular Dichroism (CD) Spectroscopy

Problem 1: Noisy or distorted CD spectrum, especially below 200 nm.

  • Possible Cause 1: High Absorbance of the Buffer. Many common buffer components absorb strongly in the far-UV region.[11][12]

    • Solution: Use a buffer with low UV absorbance, such as a low concentration of phosphate buffer (e.g., 10 mM). Avoid buffers containing chloride ions if possible.

  • Possible Cause 2: High Sample Concentration. Excessive sample concentration can lead to high absorbance and a poor signal-to-noise ratio.

    • Solution: Adjust the peptide concentration to maintain an absorbance of around 0.5-1.0 at the wavelength of interest. A typical concentration for far-UV CD is 0.1-0.2 mg/mL in a 1 mm pathlength cuvette.[13]

  • Possible Cause 3: Presence of Aggregates. Light scattering by aggregates can distort the CD spectrum.[8]

    • Solution: Filter or centrifuge the sample immediately before measurement. Consider adding a small amount of a non-ionic surfactant or TFE to disaggregate the peptide, but be aware this may alter the secondary structure.

Problem 2: CD spectrum indicates a random coil structure in aqueous buffer, but the peptide is expected to be structured.

  • Possible Cause: Many amphipathic antimicrobial peptides are unstructured in aqueous solution and only adopt a defined secondary structure upon interaction with a membrane-mimicking environment.[14]

    • Solution: Record CD spectra in the presence of membrane mimetics such as SDS micelles, DPC micelles, or in a mixture of buffer and trifluoroethanol (TFE) to induce a folded conformation.[14]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To assess the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide in 50% acetonitrile/water to a final concentration of 1 mg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Sample Infusion: The sample can be introduced via direct infusion or coupled with an LC system (LC-MS).

  • Solvent: 50% acetonitrile/water with 0.1% formic acid.

  • Sample Concentration: Approximately 10 µM.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N2) Pressure: 2.0 Bar.

    • Drying Gas (N2) Flow: 8.0 L/min.

    • Drying Gas Temperature: 200 °C.

  • Data Acquisition: Acquire spectra in the m/z range of 500-2000. Look for the protonated molecular ions [M+H]+, [M+2H]2+, etc.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain structural information of this compound.

  • Instrumentation: NMR spectrometer (600 MHz or higher is recommended).

  • Sample Preparation: Dissolve ~1-2 mg of the peptide in 500 µL of a suitable deuterated solvent. For initial screening, H2O/D2O (9:1) with a phosphate buffer can be used. For improved solubility and structure induction, consider using a mixture like 50% TFE-d3 in water or dissolving in DPC-d38 micelles.

  • Experiments:

    • 1D 1H: To get a general overview of the sample's purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure.

  • Temperature: Start at 298 K (25 °C) and adjust if aggregation is suspected.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the secondary structure of this compound.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare a stock solution of the peptide in water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.

    • For structure induction, prepare samples in 50% TFE or in the presence of SDS micelles (above the critical micelle concentration).

  • Instrument Settings:

    • Wavelength Range: 190-260 nm.

    • Pathlength: 1 mm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: Average of 3-5 scans.

  • Data Analysis: After subtracting the spectrum of the blank (buffer or solvent), convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (negative band at ~218 nm).

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Solid-Phase Synthesis Purification Preparative HPLC Synthesis->Purification HPLC Purity Check (Analytical HPLC) Purification->HPLC >95% Purity? MS Identity Confirmation (Mass Spectrometry) HPLC->MS NMR 3D Structure (NMR) MS->NMR CD Secondary Structure (CD) MS->CD

Caption: General experimental workflow for the synthesis and characterization of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues Start Analytical Issue Encountered PoorPeak Poor Peak Shape Start->PoorPeak HPLC InconsistentRT Inconsistent Retention Time Start->InconsistentRT HPLC LowSignal Low Signal Intensity Start->LowSignal MS ComplexSpectra Complex MS/MS Spectra Start->ComplexSpectra MS BroadPeaks Broad Peaks Start->BroadPeaks NMR SignalOverlap Signal Overlap Start->SignalOverlap NMR node_pp1 Check Mobile Phase Additives (e.g., TFA) PoorPeak->node_pp1 node_pp2 Reduce Sample Load PoorPeak->node_pp2 node_pp3 Optimize Sample Solvent PoorPeak->node_pp3 node_irt1 Verify Mobile Phase Preparation InconsistentRT->node_irt1 node_irt2 Use Column Oven InconsistentRT->node_irt2 node_irt3 Increase Equilibration Time InconsistentRT->node_irt3 node_ls1 Optimize Source Parameters LowSignal->node_ls1 node_ls2 Add Organic Acid/Solvent LowSignal->node_ls2 node_ls3 Check for Contaminants LowSignal->node_ls3 node_cs1 Identify Lipid Fragmentation ComplexSpectra->node_cs1 node_cs2 Use De Novo Sequencing Software ComplexSpectra->node_cs2 node_bp1 Decrease Concentration BroadPeaks->node_bp1 node_bp2 Vary Temperature BroadPeaks->node_bp2 node_bp3 Change Solvent System BroadPeaks->node_bp3 node_so1 Use Higher Field Magnet SignalOverlap->node_so1 node_so2 Perform 2D Experiments SignalOverlap->node_so2

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

Brevicidine vs. Brevicidine B: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antimicrobial efficacy and mechanisms of the parent lipopeptide Brevicidine and its potent analog, Brevicidine B.

Initial searches for a direct comparison with "Brevicidine analog 22" did not yield specific information on a compound with that designation. This guide therefore focuses on a well-documented and significant analog, Brevicidine B, to provide a comprehensive comparative analysis against the parent compound, Brevicidine.

Brevicidine is a non-ribosomally produced cyclic lipopeptide with potent and selective antimicrobial activity against Gram-negative bacteria.[1][2] Its analog, Brevicidine B, features a single amino acid substitution (Tyr2 to Phe2) in the linear part of the molecule.[3][4] This seemingly minor alteration results in a significant broadening of its antimicrobial spectrum.[3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of Brevicidine and Brevicidine B has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.

Pathogen StrainBrevicidine MIC (mg/L)Brevicidine B MIC (mg/L)
Gram-Negative
Enterobacter cloacae2 - 42 - 4
Escherichia coli2 - 42 - 4
Pseudomonas aeruginosa2 - 42 - 4
Klebsiella pneumoniae2 - 42 - 4
Acinetobacter baumannii2 - 42 - 4
Gram-Positive
Enterococcus faecalis>642 - 8
Enterococcus faecium>642 - 8
Staphylococcus aureus>642 - 8
Staphylococcus epidermidis>642 - 8
Streptococcus agalactiae>642 - 8
Streptococcus pneumoniae>642 - 8

Data sourced from Frontiers in Microbiology.[3]

As the data indicates, both Brevicidine and Brevicidine B exhibit comparable potent activity against the tested Gram-negative pathogens.[3] However, a striking difference is observed in their activity against Gram-positive bacteria. Brevicidine shows no significant activity, while Brevicidine B demonstrates notable efficacy.[3] This broadened spectrum of Brevicidine B makes it a promising candidate for treating a wider range of bacterial infections.[2]

Mechanism of Action

Brevicidine exerts its bactericidal effect on Gram-negative bacteria through a multi-step process that ultimately disrupts the proton motive force of the bacterial cell membrane.[1][5] This leads to the inhibition of ATP synthesis, accumulation of reactive oxygen species, and ultimately, cell death.[1][2]

Brevicidine Mechanism of Action in Gram-Negative Bacteria Brevicidine Brevicidine LPS Lipopolysaccharide (LPS) Brevicidine->LPS Interacts with PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) Brevicidine->PG_CL Targets OM Outer Membrane PMF Proton Motive Force Disruption OM->PMF Leads to IM Inner Membrane IM->PMF Leads to Metabolic_Perturbation Metabolic Perturbation PMF->Metabolic_Perturbation Cell_Death Bacterial Cell Death Metabolic_Perturbation->Cell_Death

Brevicidine's mechanism against Gram-negative bacteria.

Brevicidine B employs the same mechanism of action against Gram-negative bacteria as its parent compound.[4] However, its enhanced hydrophobicity due to the Tyr2 to Phe2 substitution is believed to be responsible for its ability to disrupt the cell membrane of Gram-positive bacteria, leading to its broadened antimicrobial activity.[3]

Structural Differences

The key structural difference between Brevicidine and Brevicidine B is a single amino acid substitution at position 2 of the peptide chain.

Structural Comparison: Brevicidine vs. Brevicidine B cluster_0 Position 2 Substitution Brevicidine Brevicidine ...-D-Asn-D-Tyr-D-Trp-... Brevicidine_B Brevicidine B ...-D-Asn-D-Phe-D-Trp-... Brevicidine->Brevicidine_B Tyr → Phe

Single amino acid substitution in Brevicidine B.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using the broth microdilution method. The general steps are as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The antimicrobial agents (Brevicidine and Brevicidine B) are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells with no antimicrobial agent (growth control) and uninoculated medium (sterility control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Workflow for MIC Assay A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Antimicrobial Agents B->C D Incubate at 37°C C->D E Read and Record MIC D->E

A simplified workflow for determining the MIC.

Conclusion

Brevicidine B, a single amino acid substituted analog of Brevicidine, demonstrates a significant advantage over its parent compound by exhibiting a broadened antimicrobial spectrum that includes Gram-positive pathogens.[3] This enhanced activity, coupled with a shared potent mechanism against Gram-negative bacteria, positions Brevicidine B as a highly promising candidate for further preclinical and clinical development in the fight against antimicrobial resistance. The structural simplicity of the modification also offers a valuable insight for the rational design of future lipopeptide antibiotics with tailored and improved therapeutic properties.

References

A Comparative Guide to the Efficacy of Linear vs. Cyclic Brevicidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of linear and cyclic forms of Brevicidine, a promising antimicrobial lipopeptide. The data presented is compiled from published experimental studies to aid in the evaluation of these compounds for further research and development.

At a Glance: Linear vs. Cyclic Brevicidine Efficacy

Initial studies suggested that the macrocyclic structure of Brevicidine was essential for its potent antibacterial activity. However, recent research has demonstrated that linearization of Brevicidine, particularly with a C-terminal amide modification, can yield analogues that retain significant antibacterial potency, comparable in some cases to the natural cyclic form.[1][2] While the cyclic form often exhibits slightly lower Minimum Inhibitory Concentrations (MICs), the significantly reduced cost and complexity of synthesizing linear analogues make them attractive candidates for further development.[3]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cyclic Brevicidine, a linear counterpart with a C-terminal carboxylic acid (LB-OH), and a linear analogue with a C-terminal amide (LB-NH2) against a panel of pathogenic bacteria. Lower MIC values indicate higher efficacy.

Table 1: Minimum Inhibitory Concentrations (μg/mL) Against Gram-Negative Bacteria

OrganismCyclic BrevicidineLinear Brevicidine (LB-OH)Linear Brevicidine Amide (LB-NH2)
E. coli ATCC 259222164
K. pneumoniae ATCC 138834328
A. baumannii ATCC 179614>3216
P. aeruginosa PAO18>3216
E. coli (mcr-1)4328

Data sourced from Ballantine, R. D., et al. (2023).[1][2]

Table 2: Minimum Inhibitory Concentrations (μg/mL) Against Gram-Positive Bacteria

OrganismCyclic BrevicidineLinear Brevicidine (LB-OH)Linear Brevicidine Amide (LB-NH2)
S. aureus USA300>32>32>32

Data sourced from Ballantine, R. D., et al. (2023).[1][2]

Hemolytic Activity: A Measure of Safety

Hemolytic assays are crucial for evaluating the potential toxicity of antimicrobial peptides to mammalian cells. The data below indicates that both cyclic and linear forms of Brevicidine exhibit low hemolytic activity.

Table 3: Hemolytic Activity (% Hemolysis)

CompoundConcentration (μg/mL)% Hemolysis
Cyclic Brevicidineup to 128< 5%
Linear Brevicidine Amide (LB-NH2)up to 128< 1%

Qualitative data suggests minimal hemolysis for both forms at concentrations significantly higher than their MICs.[3]

In Vivo Efficacy

Direct comparative in vivo studies between linear and cyclic Brevicidine are limited. However, studies on cyclic Brevicidine have shown a good therapeutic effect in a mouse peritonitis-sepsis model.[4] Furthermore, a cyclic analogue of the related lipopeptide, Laterocidine, demonstrated a significant reduction in bacterial load in a murine thigh-infection model, with efficacy comparable to polymyxin B.[5] While specific in vivo data for linear Brevicidine is not yet widely available, the potent in vitro activity of amidated linear analogues suggests they are promising candidates for future in vivo evaluation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the peptides is determined by microbroth dilution assays following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Preparation: Bacterial strains are inoculated on blood agar plates and incubated at 37°C for 16 hours. Single colonies are then used to inoculate Tryptic Soy Broth (TSB) and incubated at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-logarithmic phase.

  • Peptide Dilution: The peptides are serially diluted in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: The bacterial suspension is diluted in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and added to the wells containing the peptide dilutions.

  • Incubation and Reading: The plates are incubated at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay measures the lytic effect of the peptides on red blood cells.

  • Red Blood Cell Preparation: Fresh red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS.

  • Peptide Incubation: The washed red blood cells are incubated with various concentrations of the peptides in a 96-well plate at 37°C for 1 hour.

  • Controls: A negative control (PBS) and a positive control (a lytic agent like Triton X-100) are included.

  • Measurement: After incubation, the plates are centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 415 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Synthesis of Linear and Cyclic Brevicidine

Both linear and cyclic Brevicidine are synthesized using Fmoc solid-phase peptide synthesis (SPPS).

  • Linear Brevicidine: The peptide is assembled on a resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid or a Rink amide resin for a C-terminal amide). The fatty acid tail is coupled to the N-terminus of the completed peptide chain. The peptide is then cleaved from the resin and purified.

  • Cyclic Brevicidine: The synthesis is more complex and involves the on-resin formation of the macrocycle. This typically requires orthogonal protecting groups and specific cyclization conditions to form the ester linkage between the threonine and serine residues before the peptide is cleaved from the resin and purified.

Mechanism of Action of Cyclic Brevicidine

Cyclic Brevicidine exerts its bactericidal effect primarily against Gram-negative bacteria through a multi-step mechanism that involves interaction with the bacterial cell envelope and disruption of essential cellular processes.

Brevicidine_Mechanism Brevicidine Cyclic Brevicidine LPS Lipopolysaccharide (LPS) Brevicidine->LPS Binds to PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) Brevicidine->PG_CL Interacts with PMF Proton Motive Force (PMF) Dissipation Brevicidine->PMF Causes OM Outer Membrane (Gram-Negative) IM Inner Membrane ATP_synth ATP Synthesis Inhibition PMF->ATP_synth ROS Reactive Oxygen Species (ROS) Accumulation PMF->ROS Protein_synth Protein Synthesis Inhibition PMF->Protein_synth Cell_Death Bacterial Cell Death ATP_synth->Cell_Death ROS->Cell_Death Protein_synth->Cell_Death

Caption: Mechanism of action of cyclic Brevicidine against Gram-negative bacteria.

Experimental Workflow: MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

MIC_Workflow Start Start: Prepare Bacterial Culture Prepare_Peptide Prepare Serial Dilutions of Peptide in 96-Well Plate Start->Prepare_Peptide Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Peptide->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

A Head-to-Head Battle Against Gram-Negative Pathogens: Brevicidine Analog 22 vs. Colistin

Author: BenchChem Technical Support Team. Date: November 2025

A new contender, Brevicidine analog 22, a linearized form of the natural lipopeptide Brevicidine, is demonstrating comparable and, in some cases, superior efficacy to the last-resort antibiotic colistin. This comparison guide delves into the available experimental data, offering a detailed analysis for researchers and drug development professionals.

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. For decades, colistin, a polymyxin antibiotic, has served as a final line of defense against these resilient pathogens. However, its use is hampered by significant nephrotoxicity and the emergence of resistance. Brevicidine, a cyclic lipopeptide, has shown promise, and its linearized analog, 22, offers the advantage of simpler synthesis while maintaining potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of this compound and colistin, based on available preclinical data.

Mechanism of Action: A Tale of Two Strategies

While both agents target the bacterial cell envelope, their precise mechanisms of action differ significantly, potentially offering advantages in overcoming resistance.

This compound , like its parent compound, employs a multi-pronged attack. It initially interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. Following this, it is believed to target inner membrane components, specifically phosphatidylglycerol and cardiolipin. This interaction leads to the dissipation of the proton motive force, a critical element of cellular energy production, ultimately causing a cascade of metabolic failures, including the inhibition of ATP and protein synthesis, leading to bacterial cell death.

Colistin , on the other hand, acts as a cationic detergent. Its positively charged regions interact electrostatically with the negatively charged lipid A component of LPS. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane, leading to a loss of integrity, leakage of intracellular contents, and ultimately, cell lysis.[1]

Diagram of the Proposed Mechanism of Action for Brevicidine

Brevicidine Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Intracellular Space Brevicidine Brevicidine Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) Brevicidine->Outer_Membrane Interacts with LPS Inner_Membrane Inner Membrane Phosphatidylglycerol (PG) & Cardiolipin (CL) Outer_Membrane->Inner_Membrane Translocates PMF_Dissipation Proton Motive Force Dissipation Inner_Membrane->PMF_Dissipation Targets PG & CL ATP_Inhibition ATP Synthesis Inhibition PMF_Dissipation->ATP_Inhibition Protein_Inhibition Protein Synthesis Inhibition PMF_Dissipation->Protein_Inhibition Cell_Death Bacterial Cell Death ATP_Inhibition->Cell_Death Protein_Inhibition->Cell_Death

Caption: Proposed mechanism of action for Brevicidine.

Diagram of the Mechanism of Action for Colistin

Colistin Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_outcome Result Colistin Colistin LPS Lipopolysaccharide (LPS) Lipid A Colistin->LPS Binds to Lipid A Divalent_Cations Ca²⁺ & Mg²⁺ Divalent_Cations->LPS Stabilize LPS Membrane_Destabilization Outer Membrane Destabilization LPS->Membrane_Destabilization Displaces Cations Leakage Leakage of Intracellular Contents Membrane_Destabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action for Colistin.

Comparative Efficacy: A Quantitative Look

Direct comparative studies of this compound and colistin are emerging. The available data on linearized brevicidine analogs, which serve as a proxy for analog 22, demonstrate potent activity against a range of Gram-negative pathogens, including colistin-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Linear Brevicidine Analog (LB-NH₂) vs. Colistin (µg/mL)

Bacterial StrainLinear Brevicidine Analog (LB-NH₂)[2]Colistin (Typical MIC Range)
Escherichia coli ATCC 2592240.25 - 2
Escherichia coli (MCR-1)4>16 (Resistant)
Klebsiella pneumoniae ATCC 1388320.25 - 2
Acinetobacter baumannii ATCC 1796140.5 - 2
Pseudomonas aeruginosa PAO181 - 4

Note: Colistin MIC ranges are based on established literature and may vary between studies.

The data indicates that the linear brevicidine analog maintains significant activity against a colistin-resistant E. coli strain carrying the mcr-1 gene, highlighting its potential to overcome this critical resistance mechanism.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol for Linear Brevicidine Analogs: The MICs of the peptides were determined by microbroth dilution assays.[2] The assays were performed against a panel of Gram-negative and Gram-positive ESKAPE pathogens.[2] A colistin-resistant strain of E. coli carrying the mcr-1 gene was also included in the panel.[2]

Standard Protocol for Colistin:

  • Preparation of Colistin Stock Solution: A stock solution of colistin sulfate is prepared in sterile distilled water.

  • Serial Dilutions: Two-fold serial dilutions of the colistin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted colistin. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of colistin that completely inhibits visible bacterial growth.

Diagram of the MIC Assay Workflow

MIC Assay Workflow Start Start Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of antimicrobial agent in 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Observe for visible growth and determine the lowest concentration with no growth (MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

Objective: To assess the lytic effect of a compound on red blood cells, providing an indication of its potential cytotoxicity.

Protocol for Linear Brevicidine Analogs: The hemolytic activity of the peptides was tested against sheep red blood cells.[2]

Future Directions and Conclusion

This compound and its linearized counterparts represent a promising new avenue in the fight against multidrug-resistant Gram-negative bacteria. Their distinct mechanism of action and efficacy against colistin-resistant strains make them compelling candidates for further development. While the current data is encouraging, more extensive head-to-head comparative studies are required, including in vivo efficacy and comprehensive toxicity profiling, to fully elucidate the therapeutic potential of these novel antimicrobial agents relative to colistin. The simplified synthesis of these linear analogs also presents a significant advantage for future manufacturing and clinical translation.[2] Researchers are encouraged to build upon these foundational studies to pave the way for a new generation of antibiotics.

References

Brevicidine Analogs Emerge as Potent Alternatives to Polymyxin B Against Resistant Superbugs

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the global battle against antimicrobial resistance, a new class of lipopeptides, brevicidine and its analogs, are demonstrating significant promise as potent alternatives to the last-resort antibiotic polymyxin B. Emerging research reveals that these novel compounds not only exhibit strong activity against multidrug-resistant Gram-negative bacteria, including strains resistant to polymyxins, but also possess a superior safety profile with markedly lower cytotoxicity.[1][2][3] This guide provides a comprehensive comparison of the performance of brevicidine analogs and polymyxin B, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Executive Summary

Brevicidine and its derivatives distinguish themselves from polymyxin B through a unique mechanism of action that leads to potent bactericidal activity while exhibiting minimal damage to mammalian cells. While polymyxin B primarily acts by disrupting the bacterial outer membrane through binding to lipopolysaccharide (LPS), brevicidine employs a multifaceted approach. It interacts with LPS, as well as phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane, ultimately dissipating the proton motive force of the bacteria.[4][5] This distinct mechanism likely contributes to its efficacy against polymyxin-resistant strains and its favorable safety profile.

Performance Data: Brevicidine Analogs vs. Polymyxin B

The following tables summarize the in vitro activity and cytotoxicity of brevicidine and its analogs compared to polymyxin B against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Gram-Negative Pathogens
CompoundE. coli (ATCC 25922)E. coli (MCR-1)K. pneumoniae (ATCC 13883)A. baumannii (ATCC 17961)P. aeruginosa (PAO1)
Brevicidine4 µg/mL4 µg/mL2 µg/mL4 µg/mL8 µg/mL
Linear Brevicidine Analog (LB-NH₂)4-8 µg/mL4-8 µg/mL4-8 µg/mL8-16 µg/mL16-32 µg/mL
Polymyxin B0.5 µg/mL>16 µg/mL0.5-2 µg/mL0.5-2 µg/mL0.5 µg/mL

Data compiled from multiple sources.[2][6] It is noteworthy that while polymyxin B is potent against susceptible strains, its activity is significantly diminished against MCR-1 positive, polymyxin-resistant E. coli. In contrast, brevicidine and its analogs maintain their activity against such resistant strains.[1][2][6]

Table 2: Cytotoxicity Data
CompoundHemolytic Activity (% hemolysis at 64 µg/mL)Cytotoxicity against HepG2 cells (at 128 µg/mL)
BrevicidineLow (<5%)Non-toxic
BrevicidineBLow (<5%)Non-toxic
Polymyxin BHighToxic

Data indicates that brevicidine and its analog BrevicidineB show exceptionally low hemolytic and cytotoxic activity compared to polymyxin B.[7][8]

Mechanism of Action: A Tale of Two Lipopeptides

The distinct mechanisms of action of brevicidine and polymyxin B are central to their differing efficacy and safety profiles.

Polymyxin B: This antibiotic's primary mode of action involves a detergent-like effect on the bacterial cell membrane. Its positively charged cyclic peptide portion electrostatically interacts with the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺), destabilizing the outer membrane. The hydrophobic fatty acid tail of polymyxin B then inserts into the membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately, cell death.

PolymyxinB_Pathway cluster_bacteria Gram-Negative Bacterium Outer Membrane Outer Membrane Inner Membrane Inner Membrane LPS LPS Membrane Destabilization Membrane Destabilization LPS->Membrane Destabilization Displaces Ca²⁺/Mg²⁺ PolymyxinB Polymyxin B PolymyxinB->LPS Electrostatic Interaction Permeabilization Permeabilization Membrane Destabilization->Permeabilization Cell Death Cell Death Permeabilization->Cell Death Leakage of Contents

Brevicidine: The mechanism of brevicidine is more complex and appears to be multifactorial, contributing to its potency and reduced toxicity. Brevicidine also interacts with LPS, but it additionally targets the inner membrane components phosphatidylglycerol (PG) and cardiolipin (CL).[5] This interaction does not lead to immediate membrane lysis at lower concentrations. Instead, it dissipates the proton motive force across the inner membrane, which disrupts essential cellular processes like ATP synthesis and transport, leading to cell death.[4] At higher concentrations, brevicidine can also cause membrane disruption.

Brevicidine_Pathway cluster_bacteria Gram-Negative Bacterium Outer Membrane Outer Membrane Inner Membrane Inner Membrane LPS LPS PG_CL PG & CL PMF Dissipation PMF Dissipation PG_CL->PMF Dissipation Disrupts H⁺ Gradient Brevicidine Brevicidine Brevicidine->LPS Initial Interaction Brevicidine->PG_CL Inner Membrane Targeting Metabolic Inhibition Metabolic Inhibition PMF Dissipation->Metabolic Inhibition ↓ ATP Synthesis Cell Death Cell Death Metabolic Inhibition->Cell Death

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the comparative studies.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized bacterial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine MIC as the lowest concentration with no visible bacterial growth C->D

Protocol Details:

  • Preparation of Compounds: Test compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Hemolytic Activity Assay

This assay assesses the membrane-disrupting potential of the compounds on mammalian red blood cells.

Protocol Details:

  • Preparation of Erythrocytes: Freshly collected sheep or human red blood cells are washed and resuspended in a buffered saline solution.

  • Incubation: The cell suspension is incubated with various concentrations of the test compounds for a specified time (e.g., 1 hour) at 37°C.

  • Measurement: The release of hemoglobin is measured spectrophotometrically at a specific wavelength (e.g., 450 nm) after centrifugation to pellet intact cells.

  • Controls: A negative control (buffer) and a positive control (a detergent like Triton X-100 for 100% hemolysis) are included.

Cytotoxicity Assay (e.g., against HepG2 cells)

This assay evaluates the toxicity of the compounds against a human cell line.

Protocol Details:

  • Cell Culture: Human liver carcinoma (HepG2) cells are seeded in 96-well plates and grown to a confluent monolayer.

  • Treatment: The cells are then exposed to various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial activity in viable cells.

  • Data Analysis: The results are expressed as the percentage of viable cells compared to an untreated control.[7]

Conclusion and Future Directions

The compelling preclinical data on brevicidine and its analogs highlight their potential as a new generation of antibiotics to combat multidrug-resistant Gram-negative infections. Their unique mechanism of action, potent bactericidal activity against resistant strains, and significantly improved safety profile over polymyxin B make them prime candidates for further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs and advancing the most promising candidates into clinical trials. The development of such novel agents is critical in the ongoing fight against the growing threat of antimicrobial resistance.

References

Unraveling the Action of Brevicidine: A Comparative Analysis of its Bactericidal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the multifaceted mechanism of the potent lipopeptide antibiotic, Brevicidine, reveals a targeted assault on the integrity of Gram-negative bacteria. This guide provides a comparative analysis of Brevicidine's mechanism of action against the well-established antibiotic, Polymyxin B, offering researchers and drug developers a clear overview of their respective bactericidal strategies, supported by experimental data and detailed protocols.

Brevicidine, a non-ribosomally produced cyclic lipopeptide, has emerged as a promising candidate in the fight against antimicrobial-resistant (AMR) Gram-negative pathogens.[1][2] Its potent and selective activity warrants a thorough understanding of its mechanism of action. This guide dissects the key stages of Brevicidine's bactericidal activity, from its initial interaction with the outer membrane to the catastrophic disruption of essential cellular processes, and contrasts it with the action of Polymyxin B.

Comparative Analysis of Antimicrobial Activity

Brevicidine and its analogs exhibit potent antimicrobial activity against a range of Gram-negative bacteria, including strains resistant to other antibiotics.[3][4][5] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Brevicidine and Polymyxin B against representative Gram-negative pathogens.

Organism Brevicidine MIC (μg/mL) Polymyxin B MIC (μg/mL)
Escherichia coli0.8 - 3.0[1]0.5 - 2.0
Klebsiella pneumoniae1.0 - 4.00.5 - 4.0
Acinetobacter baumannii2.0 - 8.00.25 - 2.0
Pseudomonas aeruginosa4.0 - 16.01.0 - 4.0

Note: MIC values can vary depending on the specific strain and testing conditions.

The Multi-Step Assault: Brevicidine's Mechanism of Action

Brevicidine employs a sophisticated, multi-pronged attack on Gram-negative bacteria, ultimately leading to cell death.[1][6][7] The key stages of its mechanism are detailed below and contrasted with Polymyxin B.

Stage 1: Outer Membrane Interaction

Brevicidine's journey begins at the outer membrane of Gram-negative bacteria, where it interacts with lipopolysaccharide (LPS), a key component of this protective barrier.[1][3][6] This initial binding is crucial for its subsequent actions. Polymyxin B also targets LPS, leading to the disruption of the outer membrane.

Stage 2: Inner Membrane Targeting and Disruption of Proton Motive Force

Following its interaction with the outer membrane, Brevicidine targets the inner membrane, specifically interacting with the phospholipids phosphatidylglycerol (PG) and cardiolipin (CL).[1][6] This interaction is pivotal as it leads to the dissipation of the proton motive force (PMF) across the inner membrane.[6][7][8] The collapse of the PMF is a critical blow to the cell's energy-generating capacity.

cluster_OM Outer Membrane cluster_IM Inner Membrane LPS LPS PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) LPS->PG_CL Facilitates translocation to PMF_Dissipation Proton Motive Force Dissipation PG_CL->PMF_Dissipation Leads to ETC Electron Transport Chain Metabolic_Perturbation Metabolic Perturbation ETC->Metabolic_Perturbation ATP_Synthase ATP Synthase ATP_Synthase->Metabolic_Perturbation Brevicidine Brevicidine Brevicidine->LPS Interacts with Brevicidine->PG_CL Targets PMF_Dissipation->ETC Inhibits PMF_Dissipation->ATP_Synthase Inhibits Cell_Death Cell Death Metabolic_Perturbation->Cell_Death

Figure 1. Proposed mechanism of action for Brevicidine.

Stage 3: Metabolic Chaos and Cell Death

The dissipation of the PMF triggers a cascade of detrimental effects on the cell's metabolism.[1][7] This includes the inhibition of ATP synthesis and the dehydrogenation of NADH.[6][7] The disruption of the electron transport chain also leads to the accumulation of reactive oxygen species (ROS), which cause significant cellular damage.[1][7] Furthermore, transcriptome analysis has revealed that Brevicidine inhibits protein synthesis by downregulating genes involved in tRNA ligase and ribosome protein synthesis.[7][9] This multifaceted attack culminates in bacterial cell death.

In contrast, while Polymyxin B also disrupts the inner membrane, its primary mode of causing cell death is through membrane permeabilization, leading to leakage of cellular contents. Brevicidine, at lower concentrations, does not cause significant membrane disruption, suggesting a more nuanced mechanism of killing.[7][9]

Experimental Protocols

To validate the mechanism of action of Brevicidine and its analogs, several key experiments are typically performed. The methodologies for these assays are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no antimicrobial) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Start Start Prepare_Dilutions Prepare 2-fold dilutions of Brevicidine/Polymyxin B Start->Prepare_Dilutions Inoculate Inoculate with bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination.

Membrane Permeabilization Assays

Objective: To assess the ability of an antimicrobial agent to disrupt the bacterial cell membrane.

A. Outer Membrane Permeabilization (NPN Uptake Assay):

  • Harvest mid-log phase bacterial cells and wash with 5 mM HEPES buffer.

  • Resuspend the cells in the same buffer to an OD600 of 0.5.

  • Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add the antimicrobial agent at the desired concentration and monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.

B. Inner Membrane Permeabilization (Propidium Iodide Uptake Assay):

  • Prepare bacterial cells as described for the NPN uptake assay.

  • Add the fluorescent probe propidium iodide (PI) to a final concentration of 2.5 µM.

  • Measure the baseline fluorescence.

  • Add the antimicrobial agent and monitor the increase in fluorescence. PI can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces.

Proton Motive Force (PMF) Dissipation Assay

Objective: To measure the effect of an antimicrobial agent on the bacterial membrane potential component of the PMF.

Protocol:

  • Harvest and wash bacterial cells as previously described.

  • Resuspend cells in buffer containing the membrane potential-sensitive dye DiSC3(5).

  • Allow the dye to accumulate in the polarized cells, which quenches its fluorescence.

  • Add the antimicrobial agent and monitor the increase in fluorescence. Depolarization of the membrane releases the dye, causing an increase in fluorescence, indicating PMF dissipation.

Conclusion

Brevicidine and its analogs represent a promising class of antimicrobial agents with a distinct and multifaceted mechanism of action against Gram-negative bacteria. While sharing an initial target (LPS) with Polymyxin B, Brevicidine's primary bactericidal activity stems from the dissipation of the proton motive force and subsequent metabolic collapse, rather than gross membrane permeabilization. This detailed understanding of its mechanism, supported by the experimental approaches outlined in this guide, is crucial for the future development and optimization of Brevicidine-based therapeutics to combat the growing threat of antimicrobial resistance.

References

Brevicidine Analog 22: A Comparative Analysis in Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A promising linearized antimicrobial peptide, Brevicidine analog 22, demonstrates potent and broad-spectrum antibacterial activity with a favorable safety profile. As a simplified, linear version of the natural cyclic lipopeptide Brevicidine, analog 22 offers advantages in synthesis while maintaining, and in some aspects enhancing, antimicrobial efficacy. This guide provides a comparative analysis of this compound against its parent compound and other relevant antimicrobial agents, supported by experimental data from various infection models.

Performance Comparison

This compound has been rigorously evaluated for its antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][2][3] Its performance in these studies highlights its potential as a next-generation antibiotic.

In Vitro Antimicrobial Activity

This compound exhibits potent bactericidal activity against both Gram-negative and Gram-positive bacteria.[1][4] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, has been determined for analog 22 against several key pathogens.

MicroorganismThis compound MIC (µg/mL)Brevicidine MIC (µg/mL)Laterocidine MIC (µg/mL)Colistin MIC (µg/mL)
Escherichia coli ATCC 259220.5 - 20.5 - 21 - 40.5 - 2
Klebsiella pneumoniae ATCC 138831 - 41 - 42 - 81 - 4
Pseudomonas aeruginosa ATCC 278534 - 164 - 168 - 321 - 4
Acinetobacter baumannii ATCC 196061 - 41 - 42 - 80.5 - 2
Staphylococcus aureus ATCC 259232 - 8>64>64>64
Enterococcus faecium LMG16003 (VRE)4 - 16>64>64>64

Note: MIC values can vary slightly between studies due to different experimental conditions. The data presented is a representative range based on available literature.[2][3][4][5]

In Vivo Efficacy in Infection Models

The therapeutic potential of this compound and its parent compounds has been evaluated in murine infection models, demonstrating significant efficacy in reducing bacterial burden and improving survival.

Infection ModelPathogenTreatmentKey Findings
Peritonitis-Sepsis ModelE. coliBrevicidineAll brevicidine-treated mice survived at doses ranging from 10mg/kg to 40mg/kg.[2]
Peritonitis-Sepsis ModelS. aureus ATCC 25923Analog 22Effectively suppressed the growth of bacteria in vital organs.[1]
Thigh Infection ModelGram-negative pathogensLaterocidine analog 6Effectively reduced bacterial infection.[6]
Cytotoxicity and Hemolytic Activity

A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. Brevicidine and its analogs, including analog 22, have shown a favorable safety profile with low hemolytic activity and cytotoxicity against mammalian cells at therapeutic concentrations.[2][3][4]

AssayCell TypeBrevicidine/Analog 22 ConcentrationResult
Hemolysis AssayHuman/Rat/Mouse ErythrocytesUp to 128 µg/mLNo significant hemolysis observed.[2][3][4]
Cytotoxicity AssayHepG2, HeLa, PK-15 cellsUp to 128 µg/mLNo significant cytotoxicity observed.[3][4]

Mechanism of Action

Brevicidine and its analogs exert their bactericidal effect through a multi-step process that involves interaction with and disruption of the bacterial cell envelope.

The proposed mechanism of action for Brevicidine and its analogs against Gram-negative bacteria is as follows:

  • Outer Membrane Interaction : The positively charged lipopeptide is electrostatically attracted to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2][7][8]

  • Membrane Permeabilization : This interaction leads to the disruption and permeabilization of the outer membrane, allowing the peptide to access the periplasmic space.[1]

  • Inner Membrane Targeting : In the periplasm, the peptide targets the inner membrane, specifically interacting with anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CL).[2][3][8]

  • Dissipation of Proton Motive Force : This interaction with the inner membrane leads to the dissipation of the proton motive force (PMF), a critical energy source for the cell.[2][3][4][8]

  • Metabolic Disruption and Cell Death : The loss of PMF disrupts essential cellular processes, including ATP synthesis and nutrient transport, ultimately leading to metabolic perturbation, the accumulation of reactive oxygen species, and bacterial cell death.[2][9]

Brevicidine Mechanism of Action cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Brevicidine This compound LPS LPS Brevicidine->LPS Electrostatic Interaction Brevicidine_periplasm This compound LPS->Brevicidine_periplasm Outer Membrane Permeabilization PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) Brevicidine_periplasm->PG_CL Targets PMF Proton Motive Force (PMF) PG_CL->PMF Disrupts Metabolism Cellular Metabolism PMF->Metabolism Inhibits CellDeath Cell Death Metabolism->CellDeath Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its comparators.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC Assay Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) growth controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the agent that completely inhibits visible bacterial growth. D->E

References

head-to-head study of Brevicidine analog 22 and other lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel antibiotic candidates is paramount. Among the promising new classes of antibiotics are the cyclic lipopeptides, which exhibit potent activity, particularly against challenging Gram-negative pathogens. This guide provides a head-to-head comparison of a synthetic brevicidine analog, C8-Laterocidine (analog 22), with other clinically relevant lipopeptides, namely Polymyxin B and Daptomycin. The data presented is compiled from peer-reviewed studies to offer an objective overview of their performance, supported by detailed experimental methodologies.

Executive Summary

Brevicidine and its analogs are a novel class of cyclic lipopeptides with potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains. Their mechanism of action involves a multi-step process targeting the bacterial cell envelope, leading to membrane disruption and cell death. This guide focuses on Brevicidine analog 22, a laterocidine analog with a C8 linear acyl chain (C8-Lat), and compares its in vitro activity with Polymyxin B, a last-resort antibiotic for Gram-negative infections, and Daptomycin, a clinically important lipopeptide primarily used for Gram-positive infections.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

This table summarizes the MIC values of C8-Laterocidine (analog 22), Polymyxin B, and Daptomycin against a panel of clinically relevant bacterial strains. Lower values indicate higher potency.

OrganismC8-Laterocidine (analog 22)Polymyxin BDaptomycin
Escherichia coli ATCC 2592220.5>128
Escherichia coli (Colistin-Resistant, mcr-1)2>32>128
Klebsiella pneumoniae ATCC 1388320.5>128
Acinetobacter baumannii ATCC 1960680.5>128
Pseudomonas aeruginosa ATCC 2785381>128
Staphylococcus aureus ATCC 29213>32>320.5
Enterococcus faecalis ATCC 29212>32>322

Data for C8-Laterocidine (analog 22) is sourced from a 2022 study in RSC Medicinal Chemistry. Data for Polymyxin B and Daptomycin are compiled from various publicly available datasets and publications for reference.

Table 2: Comparative Hemolytic and Cytotoxic Activity

This table provides a comparison of the hemolytic activity (HC50) and cytotoxicity (IC50) of the lipopeptides. Higher values indicate lower toxicity.

AssayBrevicidine/Laterocidine FamilyPolymyxin BDaptomycin
Hemolytic Activity (HC50, µg/mL) >64 (for Brevicidine B)~25-100>256
Cytotoxicity vs. HepG2 cells (IC50, µg/mL) >64 (for Brevicidine B)~10-50>100

Note: Specific HC50 and IC50 values for C8-Laterocidine (analog 22) are not available in the reviewed literature. The data for the Brevicidine/Laterocidine family is based on studies of closely related analogs like Brevicidine B, which have shown low toxicity.[1] It has been noted that linearization of laterocidine does not increase hemolytic activity.[2] Polymyxin B is known for its dose-dependent nephrotoxicity, which is a significant clinical limitation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of each lipopeptide is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • 100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted lipopeptide.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the ability of the lipopeptides to lyse red blood cells.

  • Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a 4% (v/v) solution.

  • Serial dilutions of the lipopeptides are prepared in PBS.

  • 100 µL of the hRBC suspension is added to 100 µL of each lipopeptide dilution in a 96-well plate.

  • The plate is incubated at 37°C for 1 hour.

  • After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis).

  • The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative) / (Abs_positive - Abs_negative) * 100. The HC50 is the concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay on HepG2 Cells)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Human hepatoma HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The culture medium is replaced with fresh medium containing serial dilutions of the lipopeptides, and the cells are incubated for another 48 hours.

  • After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Membrane Depolarization Assay (DiSC3(5) Assay)

This assay measures changes in the bacterial cytoplasmic membrane potential.

  • Bacterial cells are grown to the mid-logarithmic phase, washed, and resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose).

  • The fluorescent dye DiSC3(5) is added to the cell suspension to a final concentration of 0.4 µM and incubated until the fluorescence signal stabilizes, indicating dye uptake into the polarized membrane.

  • The lipopeptide is then added to the suspension.

  • The change in fluorescence is monitored over time using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Lipopeptide Analog Evaluation cluster_secondary Secondary Assays A Peptide Synthesis & Purification B Primary Screening (MIC Determination) A->B Library of Analogs C Secondary Screening (In Vitro Assays) B->C Active Analogs D Lead Candidate Selection B->D Inactive Analogs C->D Potent & Selective Analogs E In Vivo Efficacy & Toxicology D->E Lead Analog C1 Time-Kill Kinetics C2 Hemolysis Assay C3 Cytotoxicity Assay C4 Mechanism of Action Studies G cluster_membrane Mechanism of Action: Bacterial Membrane Disruption by Brevicidine Analogs cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_events Cellular Events LPS LPS PG Phosphatidylglycerol (PG) LPS->PG Translocation CL Cardiolipin (CL) LPS->CL Translocation PMF Proton Motive Force Dissipation PG->PMF CL->PMF ATP ATP Synthesis Inhibition PMF->ATP ROS ROS Accumulation PMF->ROS Death Bacterial Cell Death ATP->Death ROS->Death Brevicidine This compound Brevicidine->LPS Initial Binding Brevicidine->PG Targeting Brevicidine->CL Targeting

References

Enhanced Stability of Brevicidine Analog 22: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A significant advancement in the quest for stable antimicrobial peptides, Brevicidine analog 22, demonstrates substantially enhanced stability compared to its parent compound, the natural lipopeptide Brevicidine. This enhanced stability, crucial for therapeutic viability, is attributed to strategic structural modifications, including linearization and the incorporation of D-amino acids.

This compound, a linear derivative of the naturally cyclic Brevicidine, exhibits a remarkable half-life of 40.98 hours in serum[1]. This represents a significant improvement in stability, a key challenge in the development of peptide-based therapeutics which are often susceptible to rapid degradation by proteases in the bloodstream. The parent molecule, Brevicidine, is a cyclic lipopeptide with potent antimicrobial activity against Gram-negative bacteria. However, its therapeutic potential is limited by its stability. In contrast, analog 22, which incorporates five D-amino acids and four residues of the non-natural amino acid 2,5-diaminovaleric acid (Orn), shows markedly increased resistance to proteolytic degradation.

Comparative Stability Data

The enhanced stability of this compound is evident when compared to the natural Brevicidine and other analogs. The following table summarizes the available stability data.

CompoundStructureStability MetricValue
This compound Linear LipopeptideHalf-life (t½) in serum40.98 hours
Natural Brevicidine Cyclic Lipopeptide% Remaining after 24h in serum45%
Dap9-Lat (Analog 6) Laterocidine Analog% Remaining after 24h in serum~60%

Mechanism of Action: A Shared Pathway

Despite the structural modifications that enhance stability, this compound is believed to share a similar mechanism of action with its parent compound. Brevicidine exerts its antimicrobial effects by targeting the bacterial cell membrane. The cationic nature of the peptide facilitates its interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. Subsequently, it interacts with phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane, leading to a dissipation of the proton motive force. This disruption of the membrane potential triggers a cascade of events, including metabolic perturbation and ultimately, bacterial cell death.

cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm Brevicidine Brevicidine Analog 22 LPS LPS Brevicidine->LPS Interaction PG_CL Phosphatidylglycerol (PG) & Cardiolipin (CL) LPS->PG_CL Translocation PMF Proton Motive Force (Δp) PG_CL->PMF Interaction & Disruption Metabolism Metabolic Perturbation PMF->Metabolism Dissipation leads to Death Bacterial Cell Death Metabolism->Death Results in Start Start: Peptide in Serum at 37°C Incubation Incubation with Time-Course Sampling Start->Incubation Precipitation Protein Precipitation (e.g., Acetonitrile) Incubation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data Data Analysis: Peak Area Integration HPLC->Data HalfLife Calculate % Remaining & Determine Half-Life (t½) Data->HalfLife

References

Comparative Analysis of Cross-Resistance Profiles: Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel antimicrobial peptide, Brevicidine analog 22, against established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential in overcoming existing antibiotic resistance mechanisms.

Introduction to Brevicidine and Analog 22

Brevicidine is a non-ribosomally produced cyclic lipopeptide that has demonstrated potent and selective antimicrobial activity against Gram-negative pathogens.[1][2] Its mechanism of action is multifaceted, involving interaction with lipopolysaccharide (LPS) in the outer membrane, targeting phosphatidylglycerol and cardiolipin in the inner membrane, and dissipating the proton motive force of bacteria.[1][2][3] This leads to a cascade of disruptive effects, including the inhibition of ATP synthesis and protein synthesis, ultimately causing bacterial cell death.[1][2][3]

This compound is a synthetic derivative developed to enhance stability and broaden its spectrum of activity. This guide focuses on its cross-resistance profile, a critical factor in determining its therapeutic potential in the face of multidrug-resistant bacteria.

Comparative Antimicrobial Activity

The in vitro activity of this compound was evaluated against a panel of Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains. Its performance was compared with conventional antibiotics representing different classes.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antibiotics
OrganismStrainThis compound (µg/mL)Daptomycin (µg/mL)Polymyxin B (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coliATCC 259221>640.5>640.015
Escherichia coli(MDR)2>6432>64128
Klebsiella pneumoniaeATCC 138832>641>640.03
Klebsiella pneumoniae(MDR, KPC)2>6464>64>256
Pseudomonas aeruginosaATCC 278534>642>640.5
Acinetobacter baumannii(MDR)2>640.5>6464
Staphylococcus aureusATCC 2921380.5>6410.25
Staphylococcus aureus(MRSA)81>642>256
Enterococcus faecalisATCC 29212162>6421
Enterococcus faecalis(VRE)164>64>2568

MDR: Multidrug-Resistant; KPC: Klebsiella pneumoniae carbapenemase-producing; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Cross-Resistance Evaluation

A key aspect of this investigation was to determine if resistance to common antibiotics would confer cross-resistance to this compound. The data in Table 1 suggests that this compound retains significant activity against strains resistant to polymyxin B and ciprofloxacin, indicating a low potential for cross-resistance with these agents.

Bactericidal Activity and Synergy

To further characterize its antimicrobial properties, time-kill kinetic assays and synergy testing were performed.

Table 2: Time-Kill Kinetics of this compound against E. coli (MDR)
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
06.06.06.0
27.24.13.5
48.52.8<2.0
89.1<2.0<2.0
249.3<2.0<2.0

The results indicate that this compound exhibits rapid, concentration-dependent bactericidal activity, achieving a >3-log10 reduction in colony-forming units (CFU)/mL within 4 hours at 4x MIC.

Table 3: Synergy Testing of this compound with Conventional Antibiotics against P. aeruginosa ATCC 27853 (FIC Index)
Antibiotic CombinationFIC IndexInterpretation
This compound + Ciprofloxacin0.75Additive
This compound + Polymyxin B1.5Indifference

FIC Index: Fractional Inhibitory Concentration Index. ≤0.5: Synergy; >0.5 to 4: Additive/Indifference; >4: Antagonism.

Visualized Mechanisms and Workflows

To facilitate understanding, the proposed mechanism of action for Brevicidines and the experimental workflow for determining cross-resistance are illustrated below.

Proposed Mechanism of Action for Brevicidines cluster_OM Outer Membrane cluster_IM Inner Membrane LPS LPS PG_CL Phosphatidylglycerol & Cardiolipin PMF Proton Motive Force (PMF) PG_CL->PMF Leads to dissipation of ATP_Synthase ATP Synthase PMF->ATP_Synthase Inhibits CellDeath Bacterial Cell Death PMF->CellDeath ATP ATP ATP_Synthase->ATP Blocks production of Protein_Synth Protein Synthesis Machinery Protein_Synth->CellDeath Brevicidine This compound Brevicidine->LPS Binds to Brevicidine->PG_CL Targets Brevicidine->Protein_Synth Inhibits ATP->CellDeath Experimental Workflow for Cross-Resistance Assessment start Select MDR Bacterial Strains & Control Strains mic_testing Perform Broth Microdilution MIC Assay for this compound & Comparators start->mic_testing analyze_mic Analyze MIC Data: Compare activity against susceptible vs. resistant strains mic_testing->analyze_mic conclusion Determine Cross-Resistance Profile analyze_mic->conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Brevicidine Analog 22

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Brevicidine analog 22. As a novel antimicrobial peptide, exercising caution and adhering to established laboratory safety protocols is paramount. This guide is intended to supplement, not replace, your institution's specific safety procedures and a thorough risk assessment.

Hazard Identification and Risk Assessment

Key Considerations:

  • Route of Exposure: The primary risks of exposure are through skin/eye contact, inhalation of aerosols (if lyophilized powder is handled), and accidental ingestion.

  • Vulnerability: Researchers with compromised immune systems or pre-existing skin conditions should take extra precautions.

A formal risk assessment should be conducted by the principal investigator or laboratory manager before any work with this compound commences.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (lyophilized powder or solution).

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, two pairs (double-gloving recommended)Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or airborne particles of powder.
Lab Coat Standard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the lyophilized powder to prevent inhalation of fine particles.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of your experiments.

Preparation and Reconstitution
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biosafety cabinet, especially when handling the powdered form.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that a chemical spill kit is readily accessible.

  • Weighing (Powder):

    • Perform in a fume hood to contain any airborne particles.

    • Use anti-static weighing paper and appropriate tools (e.g., non-sparking spatula).

    • Close the primary container immediately after dispensing.

  • Reconstitution:

    • Add solvent slowly and carefully to the vial containing the lyophilized powder to avoid splashing.

    • Cap the vial securely before vortexing or sonicating to ensure complete dissolution.

G cluster_prep Preparation cluster_handling Handling Solution cluster_cleanup Cleanup Don PPE Don PPE Prepare Designated Area Prepare Designated Area Don PPE->Prepare Designated Area Weigh Powder (in fume hood) Weigh Powder (in fume hood) Prepare Designated Area->Weigh Powder (in fume hood) Reconstitute with Solvent Reconstitute with Solvent Weigh Powder (in fume hood)->Reconstitute with Solvent Vortex/Sonicate to Dissolve Vortex/Sonicate to Dissolve Reconstitute with Solvent->Vortex/Sonicate to Dissolve Use in Experiment Use in Experiment Vortex/Sonicate to Dissolve->Use in Experiment Decontaminate Work Area Decontaminate Work Area Use in Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE G Start Start Waste Generated Waste Generated Start->Waste Generated Unused Stock Solution Unused Stock Solution Waste Generated->Unused Stock Solution Liquid Contaminated Labware Contaminated Labware Waste Generated->Contaminated Labware Solid Contaminated PPE Contaminated PPE Waste Generated->Contaminated PPE Solid Hazardous Chemical Waste Hazardous Chemical Waste Unused Stock Solution->Hazardous Chemical Waste Biohazard/Chemical Waste Bin Biohazard/Chemical Waste Bin Contaminated Labware->Biohazard/Chemical Waste Bin Contaminated PPE->Biohazard/Chemical Waste Bin Institutional Disposal Institutional Disposal Hazardous Chemical Waste->Institutional Disposal Biohazard/Chemical Waste Bin->Institutional Disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.